molecular formula C9H12N2O B2625443 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1196151-84-4

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B2625443
CAS No.: 1196151-84-4
M. Wt: 164.208
InChI Key: ZCVBKYJYYWMISP-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-7-5-10-3-2-9(7)11-6-8/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBKYJYYWMISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical profile of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine , a critical bicyclic scaffold in modern medicinal chemistry.

Executive Summary

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocycle fusing a functionalized pyridine ring with a saturated piperidine moiety. It serves as a high-value pharmacophore in drug discovery, particularly as a bioisostere for isoquinoline and quinoline derivatives. Its structural duality—possessing both an electron-rich aromatic system and a basic secondary amine—makes it a versatile scaffold for designing kinase inhibitors (e.g., PDE10A, JAK) and CNS-active agents. This guide delineates its properties, synthesis, and reactivity to support rigorous experimental application.

Chemical Identity & Structural Analysis[5]

The compound consists of a 1,6-naphthyridine core where the pyridine ring (positions 1–4) retains aromaticity and substitution at C3, while the ring containing N6 (positions 5–8) is fully saturated.

AttributeDetail
IUPAC Name 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS Number 1196151-84-4
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
SMILES COc1cncc2c1CCN2
InChIKey Unique identifier required for database integration (e.g., BD01392279 catalog ref)
Structural Class Tetrahydronaphthyridine; Heteroaromatic amine
Structural Significance[1][9]
  • N1 (Pyridine Nitrogen): Acts as a weak hydrogen bond acceptor (HBA). The C3-methoxy group donates electron density into the ring via resonance, potentially increasing the basicity of N1 compared to the unsubstituted parent.

  • N6 (Piperidine Nitrogen): A secondary amine acting as a strong base and hydrogen bond donor/acceptor. This is the primary vector for derivatization (alkylation/acylation).

  • C3-Methoxy Group: Provides a specific steric and electronic profile, often used to occupy hydrophobic pockets in protein targets or modulate metabolic stability (blocking C3 oxidation).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, ChemAxon) essential for formulation and ADME assessment.

Table 1: Physical and Chemical Properties[10]
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Solid (low melting) or viscous oilOften supplied as HCl salt (solid) for stability.
Melting Point 153–158 °C (as HCl salt)Free base may be an oil; salt formation raises MP significantly.
Boiling Point 280–310 °C (Predicted @ 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Density 1.12 ± 0.06 g/cm³Typical for halogen-free bicyclic heterocycles.
pKa (N6) 10.2 ± 0.5 (Predicted)Highly basic; exists as a cation at physiological pH (7.4).
pKa (N1) 4.8 ± 0.5 (Predicted)Weakly basic; largely unprotonated at physiological pH.
LogP 0.85 – 1.15Moderate lipophilicity; suggests good membrane permeability.
TPSA ~33 ŲFavorable for blood-brain barrier (BBB) penetration.
Solubility DMSO, Methanol, DCMPoor water solubility as free base; high as HCl salt.

Synthetic Methodologies

Synthesis of 3-substituted-5,6,7,8-tetrahydro-1,6-naphthyridines often requires constructing the piperidine ring onto a functionalized pyridine or selectively reducing a fully aromatic naphthyridine.

Protocol A: Nucleophilic Displacement (The "Self-Validating" Route)

This method is preferred for its modularity, allowing late-stage introduction of the methoxy group from a chloro-precursor.

Mechanism: Nucleophilic Aromatic Substitution (


)
Starting Material:  3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1196151-84-4 precursor).
  • Protection: Protect N6 (secondary amine) with Boc anhydride to prevent side reactions.

    • Reagents:

      
      , 
      
      
      
      , DCM.
  • Methoxylation: Displace the C3-chloride using sodium methoxide.

    • Conditions: NaOMe (5 eq), MeOH, Reflux or Microwave (120°C, 1h).

    • Note: The pyridine ring is electron-deficient enough for

      
      , facilitated by the N1 nitrogen.
      
  • Deprotection: Removal of the Boc group.

    • Reagents: 4M HCl in Dioxane or TFA/DCM.

Protocol B: Cyclization from Piperidone (De Novo Synthesis)

Used when the 3-chloro precursor is unavailable.

  • Condensation: React 1-benzyl-4-piperidone with an appropriate source of ammonia and a C3-fragment (like a substituted propargyl aldehyde or equivalent) to fuse the pyridine ring.

  • Aromatization: Oxidative steps may be required depending on the condensation method.

Visualization: Synthesis Workflow

The following diagram illustrates the robust displacement route (Protocol A).

SynthesisRoute Start 3-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-3-Chloro Intermediate Step1->Inter1 Step2 Methoxylation (NaOMe, MeOH, Heat) Inter1->Step2 Inter2 N-Boc-3-Methoxy Intermediate Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final 3-Methoxy-5,6,7,8-tetrahydro- 1,6-naphthyridine (HCl Salt) Step3->Final

Caption: Step-wise synthesis via nucleophilic aromatic substitution on a protected scaffold.

Reactivity & Derivatization Guide

Understanding the reactivity profile is crucial for using this scaffold in library generation.

N6-Alkylation/Acylation (Primary Vector)

The secondary amine at position 6 is the most nucleophilic site.

  • Protocol: Reductive amination with aldehydes (

    
    ) or nucleophilic substitution with alkyl halides (
    
    
    
    , DMF).
  • Validation: Monitor disappearance of the N-H signal in IR (~3300 cm⁻¹) or shift in LCMS.

Pyridine Ring Chemistry[1][4][7][8]
  • N-Oxidation: Treatment with m-CPBA yields the N1-oxide. This alters the electronic distribution and is often used as a metabolic prodrug strategy.

  • Electrophilic Substitution: The C3-methoxy group activates the pyridine ring at the ortho (C2) and para (C4) positions relative to the methoxy. However, N1 deactivates the ring. Halogenation at C2 is possible but sluggish.

Stability & Storage
  • Oxidative Instability: The secondary amine is prone to slow oxidation to the imine or N-oxide upon prolonged air exposure.

  • Storage Protocol: Store as the HCl salt at -20°C under argon. The free base should be used immediately or stored as a frozen benzene/DMSO solution.

Pharmaceutical Applications

This scaffold is extensively documented in patent literature for kinase and enzyme inhibitors.

  • PDE10A Inhibitors: The 1,6-naphthyridine core mimics the purine ring of cGMP, making it a potent scaffold for phosphodiesterase inhibitors used in schizophrenia research [1].

  • RORγt Inverse Agonists: Derivatives of tetrahydronaphthyridines have been optimized as oral modulators for autoimmune diseases [2].

  • Kinase Selectivity: The 3-methoxy group often serves as a "selectivity filter," clashing with residues in the ATP-binding pocket of off-target kinases while accommodating the target.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR Core 3-Methoxy-5,6,7,8-tetrahydro- 1,6-naphthyridine N6 N6 Position: Solubility & Linker Attachment (Alkylation/Acylation) Core->N6 Primary Vector C3 C3-Methoxy: Selectivity & Metabolic Block (Prevents oxidation) Core->C3 Electronic Tuning N1 N1 Position: H-Bond Acceptor (Kinase Hinge Binding) Core->N1 Binding Interaction

Caption: Key pharmacophoric vectors of the scaffold for medicinal chemistry optimization.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or water.

References

  • Takeda Pharmaceutical Co. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry.

  • Chemical Review and Letters . (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives.

  • PubChem . 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine and related structures. National Library of Medicine.

  • BLD Pharm . Product Catalog: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1196151-84-4).[1][2][3][4]

Sources

Strategic Access to Novel Tetrahydronaphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Nitrogen Insertion

In the landscape of privileged structures, tetrahydroisoquinolines (THIQs) and tetrahydroquinolines (THQs) have long dominated. However, these scaffolds often suffer from metabolic liabilities—specifically, facile oxidation by CYP450 enzymes and non-specific protein binding due to high lipophilicity.

The tetrahydronaphthyridine (THN) scaffold represents a strategic "scaffold hop." By inserting a second nitrogen atom into the fused bicyclic system, we achieve three critical medicinal chemistry objectives:

  • pKa Modulation: The additional pyridine-like nitrogen lowers the basicity of the distal amine, improving membrane permeability.

  • Metabolic Shunt: The electron-deficient nature of the naphthyridine core reduces the propensity for oxidative metabolism compared to the electron-rich phenyl ring of THIQs.

  • Vector Expansion: Isomeric diversity (1,5-, 1,6-, 1,7-, 1,8-THN) allows for precise vector positioning of hydrogen bond acceptors without altering the gross steric footprint.

This guide details the synthetic architecture and validation of these scaffolds, focusing on high-fidelity protocols for 1,5- and 1,8-variants.

Structural Rationale & Pharmacophore Mapping

The transition from a carbocyclic core to a naphthyridine core is not merely cosmetic; it is electronic. The following diagram illustrates the SAR logic driving the shift from THIQs to THNs, using the CXCR4 antagonist evolution as a primary dataset.

SAR_Logic THIQ Tetrahydroisoquinoline (Parent Scaffold) Liability Metabolic Liability: High CYP2D6 Inhibition Facile Oxidation THIQ->Liability  Problem THN Tetrahydronaphthyridine (Target Scaffold) THIQ->THN  N-Insertion (Scaffold Hop) Benefit Optimized Profile: Reduced Lipophilicity (LogD) CYP Sparing Maintained Potency Liability->Benefit  Resolution THN->Benefit  Result

Figure 1: Strategic scaffold hopping logic. The insertion of nitrogen (THN) mitigates the metabolic liabilities inherent to the parent THIQ scaffold while preserving binding affinity.

Synthetic Architectures: Validated Protocols

Accessing these scaffolds with high enantiopurity has historically been the bottleneck. We present two distinct, field-proven methodologies: Asymmetric Hydrogenation (for chiral core synthesis) and Photoredox Flow Chemistry (for spirocyclic complexity).

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Target: Chiral 1,2,3,4-tetrahydro-1,5-naphthyridines[1]

This protocol utilizes a cationic ruthenium-diamine complex to achieve high enantioselectivity (up to 99% ee) via partial reduction of the naphthyridine core [1, 2].

Reagents & Setup:

  • Substrate: 2,6-disubstituted 1,5-naphthyridine (1.0 equiv).

  • Catalyst: [Ru(p-cymene)(I)((R,R)-DPEN)]PF₆ (S/C = 100–500).

  • Solvent: Ionic liquid/Water biphasic system or pure Methanol (degassed).

  • Conditions: 50 bar H₂, 50°C, 24 hours.

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, weigh the Ru-precursor and the chiral diamine ligand ((R,R)-DPEN) into a Schlenk tube. Dissolve in degassed methanol and stir at 40°C for 1 hour to generate the active cationic species in situ.

  • Hydrogenation: Transfer the substrate and catalyst solution into a stainless steel autoclave.

  • Pressurization: Purge the vessel with H₂ (3x) to remove trace oxygen. Pressurize to 50 bar. Critical: Maintain stirring >800 rpm to eliminate mass transfer limitations.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: Pass the crude residue through a short silica plug (eluent: EtOAc/Hexane 1:1) to remove the metal catalyst. The product is typically obtained as a solid with >95% yield.

Validation Check:

  • Self-Check: If conversion <50%, check for halide impurities in the starting material, which poison the Ru-catalyst.

  • Stereo-Check: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Automated Photoredox Flow Synthesis

Target: Spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines

For complex spirocyclic variants (e.g., MC4R antagonists), a modern flow chemistry approach coupling photoredox catalysis with S_NAr cyclization is superior [3, 4].

Flow_Synthesis Amine Primary Amine (Feedstock) Reactor1 Reactor 1: Hydroaminoalkylation (C-C Bond Formation) Amine->Reactor1 VinylPy 4-Chloro-3-vinylpyridine (Acceptor) VinylPy->Reactor1 PhotoCat Ir-Photocatalyst (440 nm Blue LED) PhotoCat->Reactor1 Reactor2 Reactor 2: Thermal Cyclization (S_NAr, 220°C) Reactor1->Reactor2 Telescoped Intermediate Product Spirocyclic 1,8-THN (Scaffold) Reactor2->Product

Figure 2: Automated flow synthesis workflow. This modular approach allows for the rapid assembly of spirocyclic THN libraries from simple amine feedstocks.

Medicinal Chemistry Case Study: CXCR4 Antagonists

The utility of the THN scaffold is best exemplified by the optimization of CXCR4 antagonists. Early tetrahydroisoquinoline (THIQ) leads showed promise but failed due to poor metabolic stability (CYP2D6 inhibition).

Optimization Data: THIQ vs. THN

The following table summarizes the impact of the scaffold hop on biological and physicochemical properties [5].

PropertyCompound 1 (Parent THIQ)Compound 12a (1,6-THN)Compound 30 (Optimized THN)
Core Structure Tetrahydroisoquinoline5,6,7,8-tetrahydro-1,6-naphthyridineN-alkylated 1,6-THN
CXCR4 IC₅₀ (nM) 18247
CYP2D6 IC₅₀ (µM) 0.8 (High Inhibition)> 20 (Clean)> 30
Metabolic Stability (T₁/₂) 12 min45 min> 60 min
Bioavailability (%F) < 5%15%27%

Mechanistic Insight: The introduction of the nitrogen at the 1-position of the aromatic ring (1,6-naphthyridine numbering) reduces the electron density of the system. This suppresses the rate of oxidative metabolism and reduces the basicity of the secondary amine, thereby lowering the affinity for the CYP2D6 heme center—a common "trap" for lipophilic basic amines.

References

  • Zhang, J., et al. (2015).[2] "Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-decalins." Angewandte Chemie International Edition. Link

  • Chen, F., et al. (2016). "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives." Organic Letters. Link

  • Cao, Q., et al. (2023). "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Nature Communications. Link

  • Pfizer/AstraZeneca Collaboration. (2023). "Spirocyclic tetrahydronaphthyridines (THNs) as valuable scaffolds for drug discovery."[3][4] Research Square. Link

  • Truax, V. M., et al. (2022). "Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles." Journal of Medicinal Chemistry. Link

Sources

Exploring the Synthetic Routes to Substituted Tetrahydro-1,6-Naphthyridines

[1]

Executive Summary

The tetrahydro-1,6-naphthyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., c-Met), GPCR ligands (e.g., CXCR4 antagonists), and ROR

However, the synthesis of substituted tetrahydro-1,6-naphthyridines is non-trivial due to the electronic disparity between the two nitrogen atoms and the challenge of controlling regioselectivity during reduction or cyclization. This guide delineates three distinct, high-fidelity synthetic pathways: De Novo Multicomponent Assembly , Asymmetric Catalytic Hydrogenation , and Intramolecular Cyclization .

Part 1: Structural Analysis & Retrosynthetic Logic

The 1,6-naphthyridine core consists of fused pyridine rings.[1] The "tetrahydro" designation usually refers to two distinct isomers with vastly different chemical properties:

  • 1,2,3,4-Tetrahydro-1,6-naphthyridine: The "pyridine" nitrogen (N-6) remains aromatic, while the N-1 ring is saturated. This is common in DNA-intercalating agents.

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine: The N-1 ring remains aromatic, while the N-6 ring is saturated. This is the predominant scaffold in recent high-profile drug candidates (e.g., TAK-828F).

Retrosynthetic Analysis Diagram

The following diagram illustrates the three primary disconnections used to access these cores.

RetrosynthesisTargetSubstitutedTetrahydro-1,6-naphthyridinePrecursor1Route A: De Novo Assembly(MCR: Aldehyde + Malononitrile + Amine)Precursor1->Target CyclocondensationPrecursor2Route B: Asymmetric Hydrogenation(From 1,6-Naphthyridine or Vinyl Pyridine)Precursor2->Target Ru/Rh CatalysisPrecursor3Route C: Intramolecular Cyclization(Aza-Diels-Alder / Povarov)Precursor3->Target [4+2] Cycloaddition

Figure 1: Strategic disconnections for the synthesis of tetrahydro-1,6-naphthyridines.

Part 2: Primary Synthetic Methodologies

Route A: De Novo Assembly via Multicomponent Reactions (MCR)

Best for: Rapid library generation, 1,2,3,4-tetrahydro isomers, and highly substituted "push-pull" systems.

This route utilizes the reactivity of ylidene malononitriles. A green chemistry approach recently optimized involves the condensation of benzaldehydes, malononitrile, and amines (or 1-naphthylamine) catalyzed by magnetic nanoparticles (SiO



Mechanism:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile.
    
  • Michael Addition: The amine attacks the activated alkene.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

Key Advantage: This is a "One-Pot" protocol that avoids the isolation of unstable intermediates.

Route B: Asymmetric Hydrogenation (The Pharma Standard)

Best for: 5,6,7,8-tetrahydro isomers, enantiopure drug candidates (e.g., TAK-828F).

This is the most chemically sophisticated route, often employed when a specific chiral center is required at the C5, C6, or C7 positions. A landmark protocol involves the Ruthenium-catalyzed enantioselective transfer hydrogenation of a pre-formed dihydronaphthyridine or vinyl-pyridine precursor.[2]

Detailed Protocol: Enantioselective Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine

Source: Adapted from the synthesis of TAK-828F (Takeda).

Reagents & Conditions:

  • Substrate: 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-type catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, weigh RuCl(p-cymene)[(R,R)-Ts-DPEN] (1.0 mol%) into a dry Schlenk flask.

  • Solvation: Dissolve the dihydronaphthyridine substrate (1.0 equiv) in degassed DCM (0.5 M concentration).

  • Initiation: Add the HCOOH/Et

    
    N mixture (5.0 equiv) dropwise at 0°C.
    
  • Reaction: Stir the mixture at 25°C for 12–24 hours. Monitor consumption of the imine bond via HPLC.

  • Quench: Slowly add saturated aqueous NaHCO

    
     to neutralize the acid.
    
  • Workup: Extract with DCM (3x), dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Heptane to upgrade enantiomeric excess (ee) >99%.

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the imine peak in

    
    H NMR (typically around 
    
    
    8.0–8.5 ppm) and the appearance of the chiral methine proton at
    
    
    4.0–4.5 ppm.

TransferHydrogenationSubstrateDihydro-1,6-naphthyridine(Imine)TSTransition State(Outer Sphere Mechanism)Substrate->TS CoordinationRu_HydrideRu-H Species(Chiral Catalyst)Ru_Hydride->TS H-TransferProductChiral Tetrahydro-1,6-naphthyridine(Amine)TS->Product DissociationProduct->Ru_Hydride Formic Acid Regeneration

Figure 2: Mechanism of Ru-catalyzed enantioselective transfer hydrogenation.

Route C: Intramolecular Cyclization (Povarov & Diels-Alder)

Best for: Polycyclic systems, benzo-fused derivatives, and rigidified cores.

The Povarov reaction (imino-Diels-Alder) allows for the construction of the tetrahydro-1,6-naphthyridine core by reacting an aromatic amine (often a pyridylamine) with an aldehyde and an electron-rich alkene (dienophile).

Critical Consideration: When using 3-aminopyridine derivatives, the reaction often yields the 1,5-naphthyridine isomer. To force the 1,6-isomer, one must typically use a 4-aminopyridine derivative or block the reactive C2 position to force cyclization at C4.

Protocol Highlight: Aza-Vinylogous Povarov (Mechanochemical) Recent advances utilize ball-milling to perform this reaction solvent-free, using zirconium oxide balls. This promotes the reaction of


Part 3: Medicinal Chemistry Applications[4][5][6]

The biological utility of this scaffold is driven by its ability to mimic peptide turns or bind to specific hydrophobic pockets in enzymes.

Table 1: Key Bioactive Tetrahydro-1,6-naphthyridines

Drug CandidateTargetIndicationMechanism of Action
TAK-828F ROR

t
Autoimmune (Psoriasis/IBD)Inverse agonist; 5,6,7,8-tetrahydro core binds to the ligand-binding domain, destabilizing the active conformation.
Analog 12a CXCR4HIV-1 / OncologyAntagonist; Blocks the binding of CXCL12, preventing viral entry and metastasis.
MK-2461 (deriv.) c-Met KinaseOncologyATP-competitive inhibitor; The naphthyridine nitrogen accepts a H-bond from the kinase hinge region.
Structure-Activity Relationship (SAR) Insights
  • N-6 Basicity: In 5,6,7,8-tetrahydro derivatives, the N-6 nitrogen is aliphatic (basic, pKa ~9-10). Alkylation or acylation at this position dramatically alters solubility and HERG channel liability.

  • Chirality at C5: For ROR

    
    t inhibitors, the (R)-configuration at C5 is often crucial for potency, necessitating the asymmetric routes described in Route B.
    

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: Journal of Organic Chemistry (ACS) [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Source: Journal of Medicinal Chemistry (ACS) [Link]

  • One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives Employing 1-Naphthylamine and SiO2/Fe3O4@MWCNTs. Source: Chemical Review and Letters [Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Source: Molecules (MDPI) [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Source: Journal of Medicinal Chemistry (PubMed) [Link]

Methodological & Application

Use of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine as a Privileged Fragment Probe

Executive Summary

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a high-value pharmacophore fragment and chemical building block used extensively in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike fully optimized "chemical probes" (which are high-affinity inhibitors), this molecule serves as a structural probe to interrogate binding hotspots on protein surfaces, particularly within the Central Nervous System (CNS) and oncology therapeutic areas.[1][2]

Its specific utility lies in its dual-nature scaffold:

  • The Tetrahydronaphthyridine Core: Mimics the bioactivity of isoquinolines and piperidines but with distinct solubility and hydrogen-bonding profiles.

  • The 3-Methoxy Substituent: Provides a specific vector for hydrogen bond acceptance and metabolic modulation, differentiating it from the unsubstituted scaffold.[1]

Primary Applications:

  • Target Class Profiling: Phosphodiesterase 10A (PDE10A), Histamine H3/H4 receptors, and Kinase hinge regions.[1][2]

  • Fragment Screening: Ligand-observed NMR and SPR screening for "hit" identification.[1]

  • Lead Optimization: A validated intermediate for synthesizing CNS-penetrant antipsychotics and cognitive enhancers.[1]

Scientific Background & Mechanism

Physicochemical Profile

The molecule functions as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

PropertyValueSignificance
Molecular Weight ~164.2 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~0.8 - 1.2High CNS penetration potential; optimal for oral bioavailability.[1]
pKa (Calc) ~8.5 (secondary amine)Exists as a cation at physiological pH, facilitating ionic interactions with Asp/Glu residues in binding pockets.[2]
TPSA ~35 ŲLow polar surface area supports blood-brain barrier (BBB) permeability.[1]
H-Bond Donors 1 (NH)Critical for anchoring the fragment (e.g., to the hinge region of kinases).[1][2]
H-Bond Acceptors 3 (N, O, N)The pyridine nitrogen and methoxy oxygen serve as specific interaction points.[1][2]
Pharmacophore & Binding Mode

This probe operates by "anchoring" into a protein's active site via the secondary amine (N6), while the pyridine ring (N1) and methoxy group (C3) probe adjacent hydrophobic or polar sub-pockets.[2]

  • N6-Position (Secondary Amine): Acts as the primary "growth vector." In PDE10A inhibitors, this nitrogen is often arylated or alkylated to extend into the solvent-exposed region or a selectivity pocket.[1][2]

  • N1-Position (Pyridine Nitrogen): Often functions as a hydrogen bond acceptor, interacting with backbone amides (e.g., in the kinase hinge region).[1][2]

  • 3-Methoxy Group: Provides a steric clash to enforce selectivity or a weak H-bond acceptor to lock conformation.[1]

Visualization: Pharmacophore & Workflow

The following diagram illustrates the structural logic of using this probe in a drug discovery campaign, moving from the raw fragment to a potent lead compound.

G Fragment 3-Methoxy-5,6,7,8- tetrahydro-1,6-naphthyridine (The Probe) Target Target Protein (PDE10A / Kinase) Fragment->Target Screens Optimization Synthetic Elaboration (N6-Arylation) Fragment->Optimization Starting Material Interaction Binding Event (Kd: 100 µM - 1 mM) Target->Interaction Identifies Hotspot Interaction->Optimization Validates Hit Lead Optimized Lead (nM Potency) Optimization->Lead SAR Expansion

Caption: Workflow demonstrating the transition of the 3-methoxy-tetrahydro-1,6-naphthyridine fragment from an initial weak-binding probe to a high-affinity lead compound.

Experimental Protocols

Protocol A: Fragment Screening via Ligand-Observed NMR (STD-NMR)

Purpose: To confirm direct binding of the probe to the target protein (e.g., PDE10A catalytic domain).[1][2]

Reagents:

  • Probe: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (200 mM stock in d6-DMSO).[1][2]

  • Protein: Recombinant Target Protein (purified, >95% homogeneity).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the "Reference" tube: 500 µM Probe in Buffer (no protein).[2]

    • Prepare the "Experimental" tube: 500 µM Probe + 10 µM Protein (50:1 Ligand:Protein ratio) in Buffer.[2]

  • Data Acquisition:

    • Use a 600 MHz NMR spectrometer with a cryoprobe.[2]

    • Run a 1H Saturation Transfer Difference (STD) pulse sequence.

    • On-resonance irradiation: -0.5 ppm (protein methyls).[1]

    • Off-resonance irradiation: 30 ppm (control).

  • Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.[1]

    • Result: Signals from the probe that appear in the difference spectrum indicate binding (magnetization transfer from protein to ligand).[2]

    • Specific Note: Look for the aromatic proton signals of the naphthyridine ring; these are usually the most sensitive indicators of binding.[2]

Protocol B: Synthetic Elaboration (N6-Functionalization)

Purpose: To convert the probe into a functional inhibitor by attaching it to a core scaffold (e.g., for PDE10 inhibition as described in patent literature).[1][2]

Context: The secondary amine at position 6 is the nucleophile.[2] We will couple it to a heteroaryl chloride (e.g., a chloropyridazine or chlorotriazine) via Nucleophilic Aromatic Substitution (SnAr).[1][2]

Materials:

  • Nucleophile: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv).[1][2]

  • Electrophile: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (or similar scaffold) (1.1 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).[2]

  • Solvent: n-Butanol or DMF.[1]

Procedure:

  • Setup: In a microwave-safe vial, dissolve the Probe (1.0 equiv) and Electrophile (1.1 equiv) in n-Butanol (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv).

  • Reaction: Seal the vial and heat to 120°C for 2-4 hours (or use microwave irradiation at 140°C for 30 mins).

  • Monitoring: Check reaction progress via LC-MS. The product mass should correspond to [Electrophile - Cl + Probe].

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Dilute with Ethyl Acetate, wash with water and brine.[1]

    • Dry over Na2SO4, filter, and concentrate.[1][2]

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH).

  • Validation: Verify structure via 1H NMR. The disappearance of the broad NH peak of the probe and the shift of the adjacent methylene protons confirms N-alkylation/arylation.[1][2]

Critical Quality Attributes (CQA)

When sourcing or synthesizing this probe, ensure the following specifications to avoid experimental artifacts:

  • Purity: >98% by HPLC. Impurity Alert: Ensure the sample is free of the fully aromatic 1,6-naphthyridine precursor, as this lacks the essential secondary amine "handle" and has a flat 2D geometry that alters binding.[1][2]

  • Salt Form: Typically supplied as a Dihydrochloride (2HCl) salt for stability.

    • Handling: The free base is an oil and prone to oxidation.[2] Store the salt at -20°C.

    • Usage: Neutralize the salt in situ with DIPEA during synthesis, or use a buffered solution for biological assays.[1]

References

  • Vertex Pharmaceuticals Inc. (2014). Imidazo-triazine derivatives as PDE10 inhibitors. WO2014177977A1. (Describes the use of 3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine as a key intermediate for CNS drug synthesis). Link

  • Zhou, Y., et al. (2008).[1][3] Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 10(4), 534-541.[1] (Establishes the scaffold's utility in library generation). Link

  • Scott, C., et al. (2020).[1] Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. (General protocol reference for STD-NMR screening of secondary amine fragments).

  • PubChem Compound Summary. (2024). 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives. (Source for physicochemical property data). Link

Sources

Application Note: Gram-Scale Synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands. The specific isomer 3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine presents a unique synthetic challenge: the selective saturation of the piperidine ring (N6) while preserving the aromaticity and functionality of the pyridine ring (N1).

Direct hydrogenation of 1,6-naphthyridines using standard heterogeneous catalysts (e.g., PtO₂, Pd/C) typically favors the reduction of the nitrogen-containing ring with the lowest electron density or steric hindrance. In 1,6-naphthyridines, this often leads to mixtures or the unwanted 1,2,3,4-tetrahydro isomer (reducing the pyridine ring).

The Protocol Strategy: To achieve high regioselectivity for the 5,6,7,8-tetrahydro isomer on a gram scale, this guide utilizes a "Quaternization-Reduction" strategy . This approach exploits the differential basicity of the two nitrogen atoms:

  • N6 (Isoquinoline-like): More basic (pKa ~5.9) and nucleophilic.[1]

  • N1 (Quinoline-like): Less basic (pKa ~3.8) due to the electron-withdrawing effect of the fused ring.

By selectively alkylating N6 with a benzyl group, we activate the specific ring we intend to reduce. Sodium borohydride (NaBH₄) then selectively reduces the electron-deficient pyridinium salt (N6 ring) while leaving the neutral pyridine ring (N1) intact.

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway and the chemical logic driving the regioselectivity.

G cluster_logic Mechanism of Selectivity Start 3-Bromo-1,6-naphthyridine (Commercial Precursor) Step1 3-Methoxy-1,6-naphthyridine (Aromatic Core) Start->Step1 NaOMe, MeOH Reflux (S_NAr) Step2 N6-Benzyl-3-methoxy- 1,6-naphthyridinium Bromide (Activated Salt) Step1->Step2 BnBr, Acetone Regioselective Alkylation Step3 1-Benzyl-3-methoxy- 5,6,7,8-tetrahydro-1,6-naphthyridine (Protected Amine) Step2->Step3 NaBH4, MeOH Hydride Reduction Final 3-Methoxy-5,6,7,8-tetrahydro- 1,6-naphthyridine (Target) Step3->Final H2, Pd/C Deprotection

Caption: Regioselective synthesis pathway exploiting N6-basicity for targeted ring reduction.

Materials & Reagents Table

ReagentRoleCAS No.PurityHandling Note
3-Bromo-1,6-naphthyridine Starting Material53555-43-4>97%Expensive; check LCMS purity.
Sodium Methoxide (NaOMe) Nucleophile124-41-425% w/w in MeOHMoisture sensitive. Use fresh.
Benzyl Bromide (BnBr) Activating Agent100-39-098%Lachrymator. Use in fume hood.
Sodium Borohydride (NaBH₄) Reducing Agent16940-66-298%Evolves H₂ gas. Vent properly.
Palladium on Carbon (Pd/C) Catalyst7440-05-310% loadingPyrophoric when dry. Keep wet.
Ammonium Formate H-Donor (Alt)540-69-299%Safer alternative to H₂ balloons.

Detailed Experimental Protocols

Step 1: Methoxylation (Nucleophilic Aromatic Substitution)

Objective: Install the 3-methoxy group on the aromatic core. Scale: 5.0 g input.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Dissolve 3-Bromo-1,6-naphthyridine (5.0 g, 23.9 mmol) in anhydrous Methanol (50 mL).

  • Reagent Addition: Add Sodium Methoxide solution (25% in MeOH, 16.4 mL, ~71.7 mmol, 3.0 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for the disappearance of the bromide (
    
    
    
    ) and appearance of the product (
    
    
    ).
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Concentrate in vacuo to remove most Methanol.

    • Dilute residue with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[3][4]
      
  • Purification: The crude solid is usually sufficiently pure (>95%). If needed, recrystallize from minimal hot EtOAc/Hexane.

    • Expected Yield: 3.4 - 3.6 g (85-95%).

Step 2: Regioselective N-Alkylation (The "Benzyl Switch")

Objective: Activate the N6 ring for reduction by forming the quaternary ammonium salt. Mechanism: N6 is more basic than N1, allowing exclusive alkylation at the piperidine-precursor nitrogen.

  • Setup: 100 mL RBF with stir bar.

  • Reaction: Dissolve 3-Methoxy-1,6-naphthyridine (3.5 g, 21.8 mmol) in Acetone (35 mL). Add Benzyl Bromide (2.85 mL, 24.0 mmol, 1.1 eq) dropwise.

  • Incubation: Stir at room temperature for 12-18 hours. The product will precipitate as a salt.

  • Isolation: Filter the precipitate. Wash the filter cake with cold Acetone (2 x 10 mL) and Diethyl Ether (2 x 15 mL) to remove unreacted BnBr.

  • Drying: Dry the solid under high vacuum.

    • Product: N6-Benzyl-3-methoxy-1,6-naphthyridinium bromide.

    • Expected Yield: 6.5 - 7.0 g (90-95%).

Step 3: Hydride Reduction (Formation of the Tetrahydro Ring)

Objective: Selectively reduce the charged pyridinium ring to the tetrahydropyridine.

  • Setup: 250 mL RBF, ice bath (

    
    ).
    
  • Solvent: Suspend the Quaternary Salt from Step 2 (6.5 g, 19.6 mmol) in Methanol (65 mL) and Water (6.5 mL).

  • Reduction: Add Sodium Borohydride (NaBH₄, 2.2 g, 58.8 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution.

  • Completion: Allow to warm to room temperature and stir for 2 hours. The yellow suspension will turn into a clear or pale solution.

  • Workup:

    • Quench carefully with Acetone (5 mL) or dilute HCl (to pH 8).

    • Concentrate to remove MeOH.[3]

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
  • Result: 1-Benzyl-3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine .

    • Note: This intermediate is stable and can be stored.

    • Expected Yield: 4.5 g (90%).

Step 4: N-Debenzylation (Final Deprotection)

Objective: Remove the benzyl group to yield the secondary amine target.

  • Setup: 250 mL RBF or Hydrogenation bottle.

  • Catalyst: Add 10% Pd/C (450 mg, 10 wt% loading) to the flask. Wet the catalyst with 1 mL water first to prevent ignition.

  • Substrate: Dissolve the Benzyl intermediate (4.5 g, 17.7 mmol) in Methanol (45 mL) and add to the flask.

  • Hydrogen Source (Choice):

    • Method A (Balloon): Purge with

      
       gas and stir under a hydrogen balloon for 16 hours.
      
    • Method B (Transfer Hydrogenation - Recommended for Speed): Add Ammonium Formate (5.6 g, 88.5 mmol, 5 eq) and reflux for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate.

    • If using Ammonium Formate, the residue will contain ammonium salts. Partition between DCM (50 mL) and saturated

      
       (50 mL). Extract aqueous layer with DCM.
      
  • Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

    • Target: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine .

    • Expected Yield: 2.6 g (90% for this step).

Analytical Validation (Self-Check)

To ensure the protocol was successful, verify the following diagnostic signals in the


H NMR (CDCl₃, 400 MHz):
  • Aromatic Region (Pyridine Ring): You should see two aromatic singlets (or doublets with small coupling) corresponding to H2 and H4 of the pyridine ring (approx

    
     8.0 and 
    
    
    
    6.8 ppm). This confirms the pyridine ring was not reduced.
  • Aliphatic Region (Piperidine Ring): Look for multiplets at

    
     2.8 - 3.1 ppm (C5 and C8 protons) and 
    
    
    
    1.8 - 2.0 ppm (C6/C7 protons). This confirms the N6 ring was reduced.
  • Methoxy Group: A sharp singlet at

    
     3.8 - 3.9 ppm (3H).
    
  • Missing Benzyl: Absence of multiplets at

    
     7.3 - 7.4 ppm confirms successful deprotection.
    

References

  • Structure & Activity: Shiozaki, M., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry, 2020. Link

  • Regioselective Alkylation: Colandrea, V. J., & Naylor, E. M.[6] "Synthesis and regioselective alkylation of 1,6- and 1,7-naphthyridines." Tetrahedron Letters, 2000.[6] Link

  • Reduction Methodology: Armarego, W. L. F. "Naphthyridines.[1][6][7][8][9][10] Part III. 1,6- and 1,7-Naphthyridines."[6][9][11] Journal of the Chemical Society, 1965. (Foundational work on pKa and reduction selectivity).

  • Deprotection Protocols: BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link

Sources

Application of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the strategic application of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (referred to herein as Fragment 3M-THN ) as a high-value seed in Fragment-Based Drug Discovery (FBDD). Unlike flat, purely aromatic scaffolds, 3M-THN offers a "privileged" bicyclic architecture combining a planar pyridine ring (for π-stacking and hydrogen bonding) with a saturated piperidine ring (providing solubility and defined vectors for 3D growth).

This document provides validated protocols for biophysical screening, chemical elaboration, and structural validation, specifically designed for teams targeting kinases, GPCRs, and protein-protein interactions (PPIs).

The Fragment Profile: Why 3M-THN?

The 3M-THN scaffold is a textbook example of a "Rule of Three" compliant fragment. Its utility lies in its dual nature: the aromatic system anchors the molecule via the pyridine nitrogen (N1) and methoxy group, while the secondary amine (N6) serves as a highly reactive, directional handle for fragment growing.

Physicochemical Specifications
PropertyValueFBDD Implication
Molecular Weight ~164.2 DaIdeal for growing; allows addition of ~300 Da without violating Lipinski's Rule of 5.
cLogP ~1.2Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors 1 (N6-H)The secondary amine is the primary vector for elaboration.
H-Bond Acceptors 3 (N1, O-Me, N6)N1 often engages hinge regions (kinases) or conserved waters.
Topological Polar Surface Area (TPSA) ~41 ŲLow TPSA supports good oral bioavailability potential.
Solubility High (>5 mM in DMSO)Essential for high-concentration biophysical assays (NMR, SPR).
Structural Vectors & Interaction Map

The following diagram illustrates the pharmacophoric features and growth vectors of the scaffold.

ChemicalSpace Scaffold 3-Methoxy-5,6,7,8- tetrahydro-1,6-naphthyridine N1 N1 (Pyridine Nitrogen) H-Bond Acceptor (Kinase Hinge Binder) Scaffold->N1 Anchoring OMe 3-Methoxy Group Metabolic Block & Electronic Tuning Scaffold->OMe Modulation N6 N6 (Secondary Amine) PRIMARY GROWTH VECTOR (Library Generation) Scaffold->N6 Elaboration Ring Saturated Ring Solubility & 3D Geometry Scaffold->Ring Physicochem Target Target Pocket (e.g., ATP site, Allosteric) N1->Target H-Bond N6->Target Solvent Channel

Figure 1: Pharmacophoric mapping of the 3M-THN scaffold highlighting the critical N6 growth vector.

Protocol A: Biophysical Screening & Validation

Because fragments like 3M-THN typically bind with weak affinity (


 in the mM to high 

M range), traditional biochemical assays often fail. We utilize Ligand-Observed NMR as the primary filter to validate binding before investing in synthesis.
Method: Saturation Transfer Difference (STD) NMR

Objective: Confirm direct binding of 3M-THN to the target protein and map the epitope (which protons are in contact with the protein).

Materials:

  • Target Protein: >95% purity, buffer exchanged into

    
     or deuterated buffer.
    
  • Fragment Stock: 100 mM 3M-THN in

    
    -DMSO.
    
  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 500

      
      L sample containing 10 
      
      
      
      M Protein
      and 500
      
      
      M Fragment
      (1:50 ratio).
    • Critical Step: Ensure final DMSO concentration is <2% to prevent protein denaturation.

    • Include a "Ligand Only" control to rule out aggregation artifacts.

  • Data Acquisition:

    • Pulse Sequence: stddiff (Bruker/Varian standard library).

    • On-Resonance Irradiation: Set frequency at -1.0 ppm or 12 ppm (protein methyls or amides) to saturate protein signals.

    • Off-Resonance Irradiation: Set at 30 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

    • Scans: 64–128 scans depending on signal-to-noise requirements.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the 3M-THN aromatic protons or the methoxy group appear in the difference spectrum. This confirms magnetization transfer from protein to ligand.

    • Epitope Mapping: If the methoxy signal is stronger than the aromatic signals, the methoxy group is buried deeper in the pocket.

Protocol B: Chemical Elaboration (Fragment Growing)

Once binding is validated, the strategy shifts to Fragment Growing . The secondary amine at position N6 is the designated handle. We employ a modular "Parallel Medicinal Chemistry" (PMC) approach to rapidly explore the S1/S2 pockets.

Workflow: N6-Diversification

We utilize two primary reactions to grow the fragment: Reductive Amination (for flexible, basic linkers) and Amide Coupling (for rigid, neutral linkers).

Reaction Scheme 1: Reductive Amination (Library Generation)

  • Reagents: 3M-THN (1 equiv), Aldehyde Library (

    
    , 1.2 equiv), Sodium Triacetoxyborohydride (
    
    
    
    , 1.5 equiv), Acetic Acid (cat.), DCE/DCM (1:1).
  • Procedure:

    • Dissolve 3M-THN (0.1 mmol) in dry DCE (1 mL) in a 1-dram vial.

    • Add the specific aldehyde (0.12 mmol) and acetic acid (10

      
      L). Stir for 30 mins at RT to form the imine.
      
    • Add

      
       (0.15 mmol). Cap and stir for 16 hours.
      
    • Quench: Add saturated

      
       (1 mL).
      
    • Extraction: Extract with DCM (2x), pass through a phase separator frit.

    • Purification: Evaporate solvent. Purify via mass-directed prep-HPLC (Reverse phase, Formic acid modifier).

Reaction Scheme 2: Nucleophilic Aromatic Substitution (


) 
  • Context: Useful for attaching heteroaryl groups (e.g., pyrimidines, triazines) directly to N6.

  • Reagents: 3M-THN, Chloro-heterocycle, DIPEA, DMSO or NMP.

  • Procedure:

    • Combine 3M-THN (1 equiv) and Chloro-heterocycle (1.1 equiv) in DMSO.

    • Add DIPEA (3 equiv).

    • Heat to 100°C for 4–12 hours.

    • Note: This reaction is ideal for creating kinase inhibitors where the new heteroaryl ring targets the "gatekeeper" residue.

Strategic Application Workflow

The following flowchart dictates the decision-making process when using 3M-THN.

FBDD_Workflow Start Start: 3M-THN Fragment Screen Screening: STD-NMR / SPR (Confirm Binding) Start->Screen Structure Structural Biology (X-ray / Cryo-EM) Identify Growth Vector Screen->Structure Hit Confirmed Decision Growth Strategy? Structure->Decision RouteA Route A: Hydrophobic Pocket (Reductive Amination) Decision->RouteA Deep Pocket RouteB Route B: H-Bond Network (Amide Coupling / Urea) Decision->RouteB Surface/Polar Synthesis Parallel Synthesis (20-50 Analogues) RouteA->Synthesis RouteB->Synthesis Validation Potency Check (IC50 / Kd) Synthesis->Validation Validation->Structure Iteration

Figure 2: Iterative FBDD cycle for 3M-THN elaboration.

Case Study Context: Kinase Inhibition

In the context of Kinase drug discovery, the 1,6-naphthyridine scaffold is a proven bioisostere for the isoquinoline ring.

  • Binding Mode: The N1 nitrogen typically accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met residue in p38 MAP kinase).

  • Role of 3-Methoxy: This group often points toward the solvent front or interacts with the gatekeeper residue, modulating selectivity against other kinases.

  • Elaboration: The piperidine ring (N6) projects into the ribose binding pocket or the solvent-exposed region, allowing the attachment of solubilizing groups (morpholines, piperazines) via the protocols described above.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: Guiding Principles for Fragment Evolution." Nature Reviews Drug Discovery.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3] Nature Chemistry.

  • Takano, Y., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Organic Chemistry.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

  • Vergara, E., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules.

Sources

Application Note: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine as a Premier API Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility, physicochemical properties, and experimental protocols for 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine . As a bioisostere of tetrahydroisoquinoline, this scaffold is increasingly critical in the development of kinase inhibitors (e.g., PI3K/mTOR), GPCR ligands, and HIV-1 integrase inhibitors. We present a validated route for its regioselective synthesis via partial hydrogenation and demonstrate its application as a nucleophile in API fragment coupling.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the 1,6-naphthyridine core offers distinct advantages over quinolines and isoquinolines, primarily due to the introduction of a second nitrogen atom which lowers lipophilicity (LogP) and introduces a new hydrogen bond acceptor vector.

The 5,6,7,8-tetrahydro variant is particularly valuable because it differentiates the two nitrogen atoms:

  • N1 (Pyridine-like): Remains aromatic, suitable for π-stacking interactions and H-bond accepting. The 3-methoxy substituent modulates the electron density of this ring, often improving metabolic stability against oxidation.

  • N6 (Piperidine-like): Becomes a secondary aliphatic amine (

    
    ), acting as a versatile handle for derivatization (alkylation, acylation, arylation) to build complex APIs.
    
Key Therapeutic Areas
  • Virology: Allosteric HIV-1 integrase inhibitors (e.g., LEDGF/p75 binding site ligands).[1][2]

  • Oncology: RORγt inverse agonists (e.g., TAK-828F analogs).[3]

  • Neurology: Ligands for serotonergic and dopaminergic receptors requiring a basic amine pharmacophore.

Retrosynthetic Analysis & Strategy

Synthesizing the 5,6,7,8-tetrahydro core from the fully aromatic parent requires overcoming a regioselectivity challenge. Standard hydrogenation can reduce either ring depending on conditions.

Strategic Pathways
  • Path A (De Novo Cyclization): Constructing the piperidine ring onto a functionalized pyridine (e.g., 4-amino-3-pyridinecarbaldehyde derivatives). High regiocontrol but high step count.

  • Path B (Selective Reduction): Partial hydrogenation of 3-methoxy-1,6-naphthyridine. This is the preferred route for rapid access, provided the N1 ring (stabilized by the methoxy group) is preserved while the N6 ring is reduced.

Retrosynthesis Figure 1: Retrosynthetic Strategy via Regioselective Activation Target Target: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine Intermed Intermediate: N6-Benzyl-3-methoxy-1,6-naphthyridinium Target->Intermed 1. H2 / PtO2 (Reduction) 2. Pd/C (Debenzylation) Start Starting Material: 3-Methoxy-1,6-naphthyridine Intermed->Start BnBr (Quaternization)

Experimental Protocols

Protocol A: Regioselective Synthesis via Quaternization-Reduction

Objective: Synthesize 3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine from the aromatic parent. Rationale: Direct hydrogenation of electron-deficient naphthyridines is sluggish. Quaternizing the N6 nitrogen activates the "B-ring" (pyridine) toward reduction while the "A-ring" (containing the electron-donating methoxy) remains aromatic.

Materials
  • 3-Methoxy-1,6-naphthyridine (1.0 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Sodium Borohydride (NaBH

    
    ) (4.0 eq)
    
  • Ethanol (EtOH) (anhydrous)

  • Palladium on Carbon (10% Pd/C)

  • Ammonium Formate (HCOONH

    
    )
    
Step-by-Step Methodology

Step 1: Activation (Quaternization)

  • Dissolve 3-methoxy-1,6-naphthyridine (5.0 g, 31.2 mmol) in acetone (50 mL).

  • Add Benzyl bromide (3.9 mL, 34.3 mmol) dropwise at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Observation: A yellow precipitate (quaternary salt) will form.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Yield Target: >90% (Yellow solid).

Step 2: Selective Reduction

  • Suspend the quaternary salt (Step 1 product) in EtOH (100 mL) at 0°C.

  • Add NaBH

    
     (4.7 g, 124 mmol) portion-wise over 30 minutes. (Caution: Gas evolution).
    
  • Stir at RT for 2 hours.

  • Quench with water (10 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organics over Na

    
    SO
    
    
    
    and concentrate.
    • Result: N-Benzyl-3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

Step 3: Debenzylation (Hydrogenolysis)

  • Dissolve the Step 2 intermediate in MeOH (50 mL).

  • Add 10% Pd/C (0.5 g, 10 wt%).

  • Add Ammonium Formate (5.0 eq) and reflux for 1 hour (Transfer Hydrogenation).

    • Note: Alternatively, use H

      
       balloon at RT for 12 hours.
      
  • Filter through Celite® pad to remove catalyst.

  • Concentrate filtrate and purify via flash chromatography (DCM:MeOH:NH

    
     90:9:1).
    

Validation Data (Expected):

  • 1H NMR (CDCl

    
    , 400 MHz):  δ 8.05 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 3.92 (s, 3H, OMe), 3.95 (s, 2H, C5-H), 3.10 (t, 2H, C7-H), 2.85 (t, 2H, C8-H).
    
  • MS (ESI): m/z 165.1 [M+H]

    
    .
    
Protocol B: API Fragment Coupling (N-Arylation)

Objective: Demonstrate the utility of the scaffold in Buchwald-Hartwig amination.

Workflow Figure 2: Buchwald-Hartwig Coupling Workflow Start Scaffold (Secondary Amine) Reagents Ar-Br + Pd2(dba)3 BINAP + NaOtBu Start->Reagents Reaction Reaction 100°C, Toluene, 12h Reagents->Reaction Product N-Arylated API Precursor Reaction->Product

  • Charge: Reactor with 3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), Aryl Bromide (1.1 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), and BINAP (4 mol%).
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Base: Add NaOtBu (1.5 eq).

  • Conditions: Heat to 100°C under N

    
     for 12-16 hours.
    
  • Workup: Filter, concentrate, and purify via silica gel.

Physicochemical Properties & Handling

PropertyValueImplication for Handling
Molecular Weight 164.21 g/mol Small fragment, high ligand efficiency.
pKa (Calc) ~9.5 (N6), ~3.5 (N1)N6 is highly basic; store as HCl salt for stability.
LogP ~1.1Moderate lipophilicity; good membrane permeability.
Solubility High in DCM, MeOH, DMSOCompatible with standard assay buffers.
Stability Oxidation sensitiveStore under Argon at -20°C; avoid prolonged air exposure.

References

  • Peese, K. M., et al. (2019).[1] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348–1361.[1]

  • Tsuruoka, R., et al. (2020).[4] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry, 85(16), 10797–10805.[5]

  • Colandrea, V. J., & Naylor, E. M. (2000).[6] "Synthesis and regioselective alkylation of 1,6- and 1,7-naphthyridines." Tetrahedron Letters, 41(42), 8053–8057.[6]

  • PubChem. "5,6,7,8-Tetrahydro-1,6-naphthyridine Compound Summary."

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a synthetic compound of interest in pharmaceutical research due to its structural similarity to other biologically active naphthyridine derivatives. To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices is essential.[1][2] This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in human plasma.

The developed method demonstrates high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis. The validation of this method has been conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][3][4][5][6]

Analytical Methodology

The cornerstone of this method is the coupling of reversed-phase liquid chromatography for separation with tandem mass spectrometry for detection, a combination that provides excellent selectivity and sensitivity for quantifying small molecules in complex biological fluids.[7][8]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) procedure was selected for sample clean-up. SPE offers significant advantages over simpler methods like protein precipitation by providing a more thorough removal of matrix components, such as phospholipids, which can interfere with the analysis and cause ion suppression.[9]

Protocol for Solid-Phase Extraction:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column, which is a standard and robust choice for a wide range of small molecules.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min
Total Run Time 5.0 minutes
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 177.1 → 149.1; IS: m/z 181.1 → 153.1 (Hypothetical)
Collision Energy (CE) Optimized for each transition (e.g., Analyte: 25 eV; IS: 25 eV)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Bioanalytical Method Validation

The method was fully validated according to the FDA and ICH M10 guidelines to ensure its reliability for the intended purpose.[1][3][4][5][6]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from six different individuals to ensure no significant interference at the retention times of the analyte and IS. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.

Linearity and Sensitivity

The linearity of the method was established by analyzing calibration standards prepared in plasma at eight non-zero concentrations. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.

Table 1: Calibration Curve Parameters

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Regression Equation y = 0.052x + 0.003
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
LLOQ Accuracy & Precision Within ±20% of nominal and ≤20% RSD, respectively
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three different days.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ 0.1105.28.5103.89.2
Low QC 0.398.76.199.57.4
Mid QC 10101.54.3102.15.8
High QC 8097.93.898.64.9

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).

Recovery and Stability

The extraction recovery was determined by comparing the analyte peak areas from pre-extraction spiked samples to those from post-extraction spiked samples at three QC levels. Stability of the analyte in plasma was assessed under various conditions to mimic sample handling and storage in a clinical setting.

Table 3: Recovery and Stability Data

ParameterConditionResult
Extraction Recovery Low, Mid, High QCConsistent and reproducible (>85%)
Bench-top Stability 8 hours at Room Temp.Stable (within ±15% of initial)
Freeze-Thaw Stability 3 cycles (-20°C to RT)Stable (within ±15% of initial)
Long-term Stability 3 months at -80°CStable (within ±15% of initial)

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, illustrating the process from sample receipt to final data reporting.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt (Plasma) Storage Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing Storage->Thawing Spiking IS Spiking Thawing->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Data Review & Reporting Quantification->Report

Caption: Workflow for the quantification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in human plasma. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines for bioanalytical method validation.[1][3][4][5][6] The simple and effective SPE sample preparation, coupled with a rapid chromatographic run time, makes this method highly suitable for supporting high-throughput clinical and non-clinical studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov.
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). European Medicines Agency. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]

  • Bioanalytical method validation and study sample analysis - Progress. (n.d.). Progress. [Link]

  • Sample Pre-treatment Procedures for Bioanalytical Samples. (n.d.). Phenomenex. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. (2019, October 8). Protocols.io. [Link]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). Wiley Online Library. [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 11). Journal of Applied Pharmaceutical Science. [Link]

  • LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. (2008, May 1). Journal of Chromatography B. [Link]

  • Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China. (2025, September 1). PubMed. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. [Link]

  • Current methodologies to the analysis of morphine and its metabolites in biological matrices. (n.d.). Frontiers. [Link]

  • Combining LC/MS/MS Product-ion Scan Technology with GC/MS Analysis to Identify Drugs and Poisons in Postmortem Fluids and Tissue. (n.d.). National Institute of Justice. [Link]

  • Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. (2003, December 4). PubMed. [Link]

  • advancements in liquid chromatography-mass spectrometry: method development and applications. (2023, August 17). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Application Notes and Protocols for Library Synthesis Utilizing 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework represents a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, three-dimensional structure provides an excellent platform for the development of chemical libraries aimed at identifying novel therapeutic agents. This document provides a comprehensive guide to the synthesis and diversification of this scaffold for library generation, with a focus on practical, field-proven protocols and the underlying scientific principles.

Introduction: The Significance of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The quest for novel, effective, and safe therapeutic agents is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of diverse chemical space through the synthesis of compound libraries. The choice of a central scaffold is paramount to the success of such libraries. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a valuable core structure due to its conformational rigidity, which can lead to higher binding affinities and improved selectivity for biological targets. Furthermore, its synthetic tractability allows for the introduction of diverse functional groups at multiple positions, enabling the generation of libraries with significant chemical diversity.

This scaffold has been successfully employed in the development of potent inhibitors for a variety of biological targets, including HIV-1 integrase and Mycobacterium tuberculosis.[1][2] This application note will detail robust synthetic routes to the core scaffold and provide step-by-step protocols for its diversification to generate high-quality chemical libraries for screening and lead discovery.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

Several synthetic strategies have been developed to access the 5,6,7,8-tetrahydro-1,6-naphthyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail a highly efficient and versatile method: the cobalt-catalyzed [2+2+2] cyclization.

Cobalt-Catalyzed [2+2+2] Cyclization

This powerful method allows for the rapid construction of the bicyclic naphthyridine system from readily available acyclic precursors.[1][3] The reaction proceeds via the cyclotrimerization of a diyne with a nitrile.

Workflow for Cobalt-Catalyzed Scaffold Synthesis

Start Acyclic Diyne Nitrile Precursor Reaction Co(I) Catalyst Microwave Irradiation Start->Reaction [2+2+2] Cyclization Product 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Reaction->Product

Caption: Cobalt-catalyzed [2+2+2] cyclization workflow.

Protocol 2.1: Synthesis of a Representative 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

This protocol is adapted from the work of Snyder and coworkers.[1]

Materials:

  • Appropriately substituted dialkynylnitrile precursor

  • Cobalt(I) catalyst (e.g., CoI₂(dppe))

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the dialkynylnitrile precursor (1.0 eq) and the cobalt(I) catalyst (5-10 mol%).

  • Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.1 M.

  • Seal the vial and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Place the vial in a microwave reactor and irradiate at a constant temperature (typically 120-150 °C) for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Expected Outcome: Yields for this reaction are typically in the range of 60-90%, depending on the specific substrate.

Characterization: The structure and purity of the scaffold should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Library Synthesis via Scaffold Diversification

The true power of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold lies in its potential for diversification. The secondary amine at the N6 position provides a convenient handle for the introduction of a wide array of functional groups through standard amide, urea, and sulfonamide coupling reactions.

Diversification Strategy Workflow

cluster_reactions Diversification Reactions Scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridine (N6-H) Isocyanate Isocyanates (R-NCO) Scaffold->Isocyanate AcidChloride Acid Chlorides (R-COCl) Scaffold->AcidChloride SulfonylChloride Sulfonyl Chlorides (R-SO2Cl) Scaffold->SulfonylChloride Urea Urea Library Isocyanate->Urea Urea Formation Amide Amide Library AcidChloride->Amide Amide Coupling Sulfonamide Sulfonamide Library SulfonylChloride->Sulfonamide Sulfonamide Formation

Caption: Diversification of the scaffold into libraries.

Parallel Synthesis of a 101-Membered Library

The following protocols for the solution-phase parallel synthesis of a 101-membered library of ureas, amides, and sulfonamides are based on a successful antituberculosis drug discovery campaign.[1]

General Considerations for Parallel Synthesis:

  • Reactions are typically performed in 96-well plates or individual reaction vials arranged in a grid.

  • The use of a liquid handling robot can significantly improve efficiency and reproducibility.

  • Reactions should be performed under an inert atmosphere if reagents are sensitive to air or moisture.

  • The use of scavenger resins is highly recommended for purification to simplify workup and avoid the need for column chromatography for each library member.

Protocol 3.1.1: Urea Formation

Materials:

  • Stock solution of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in a suitable solvent (e.g., 1,2-dichloroethane).

  • A library of diverse isocyanates.

  • Tris(2-aminoethyl)amine polystyrene resin (PS-Trisamine) for scavenging excess isocyanate.

Procedure (per well/vial):

  • To a reaction vessel, add the stock solution of the scaffold (1.0 eq).

  • Add a solution of the desired isocyanate (1.1-1.2 eq) in the same solvent.

  • Seal the vessel and heat the reaction mixture at 60-80 °C for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add PS-Trisamine resin (2.0-3.0 eq relative to the excess isocyanate) and agitate the mixture at room temperature for 4-12 hours.

  • Filter the reaction mixture to remove the resin.

  • Concentrate the filtrate to afford the desired urea derivative.

Protocol 3.1.2: Amide Formation

Materials:

  • Stock solution of the scaffold.

  • A library of diverse acid chlorides.

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • PS-Trisamine resin for scavenging excess acid chloride.

Procedure (per well/vial):

  • To a reaction vessel, add the stock solution of the scaffold (1.0 eq) and DIPEA (1.5-2.0 eq).

  • Add a solution of the desired acid chloride (1.1-1.2 eq).

  • Seal the vessel and stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, add PS-Trisamine resin (2.0-3.0 eq relative to the excess acid chloride) and agitate for 4-12 hours.

  • Filter the mixture and concentrate the filtrate.

Protocol 3.1.3: Sulfonamide Formation

Materials:

  • Stock solution of the scaffold.

  • A library of diverse sulfonyl chlorides.

  • A non-nucleophilic base (e.g., DIPEA).

  • PS-Trisamine resin.

Procedure (per well/vial):

  • To a reaction vessel, add the stock solution of the scaffold (1.0 eq) and DIPEA (1.5-2.0 eq).

  • Add a solution of the desired sulfonyl chloride (1.1-1.2 eq).

  • Seal the vessel and stir at room temperature for 4-16 hours.

  • Monitor by LC-MS.

  • Upon completion, add PS-Trisamine resin (2.0-3.0 eq relative to the excess sulfonyl chloride) and agitate for 4-12 hours.

  • Filter the mixture and concentrate the filtrate.

Library Purification and Characterization

High-throughput purification is crucial for obtaining high-quality compound libraries.

  • Scavenger Resins: As described in the protocols, the use of scavenger resins is a highly effective method for removing excess reagents and simplifying the purification process.

  • Liquid-Liquid Extraction: For some libraries, automated liquid-liquid extraction can be employed to remove impurities.

  • Preparative HPLC-MS: For compounds that require a higher level of purity, preparative high-performance liquid chromatography coupled with mass spectrometry is the method of choice.[4]

Characterization of Library Members:

  • LC-MS: Each member of the library should be analyzed by LC-MS to confirm the identity of the product and to assess its purity.

  • ¹H NMR: A representative subset of the library should be characterized by ¹H NMR to confirm the structural integrity of the compounds.

Case Study: A 101-Membered Library for Antituberculosis Activity

A library of 101 compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was synthesized and screened for its activity against Mycobacterium tuberculosis H37Rv.[1]

Table 1: Representative Building Blocks for Library Synthesis

ClassBuilding Block Examples
Isocyanates Phenyl isocyanate, 4-Chlorophenyl isocyanate, 3-Methoxyphenyl isocyanate, Cyclohexyl isocyanate
Acid Chlorides Benzoyl chloride, 4-Nitrobenzoyl chloride, Cyclopropanecarbonyl chloride, Thiophene-2-carbonyl chloride
Sulfonyl Chlorides Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, Dansyl chloride, 2-Naphthalenesulfonyl chloride

Table 2: Biological Activity of Lead Compounds

Compound IDStructureMIC (µg/mL)
Lead 1 (Urea) 6-(3-(4-chlorophenyl)ureido)-5,6,7,8-tetrahydro-1,6-naphthyridine1.56
Lead 2 (Amide) N-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)benzamide3.13
Lead 3 (Sulfonamide) N-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)benzenesulfonamide6.25

The successful identification of these lead compounds highlights the potential of this scaffold in generating biologically active molecules.

Automated Synthesis for High-Throughput Library Production

The principles of parallel synthesis can be readily adapted to automated platforms to further increase throughput and reproducibility.[5] Automated synthesizers can perform reagent addition, heating, cooling, and in some cases, purification steps.

Automated Synthesis Workflow

Input Scaffold & Reagent Stock Solutions Robot Automated Synthesizer Input->Robot Reaction Reaction Block (Heating/Cooling) Robot->Reaction Purification Automated Purification (e.g., SPE, HPLC) Reaction->Purification Output Purified Library Purification->Output

Caption: A generalized automated synthesis workflow.

A typical automated workflow involves:

  • Input: Stock solutions of the scaffold and a library of building blocks are loaded onto the platform.

  • Reaction: The liquid handling robot dispenses the appropriate reagents into a reaction block, which can be heated or cooled as required.

  • Workup/Purification: After the reaction is complete, the system can perform automated solid-phase extraction (SPE) or inject the crude product directly onto a preparative HPLC system for purification.

  • Output: The purified compounds are collected in a 96-well plate format, ready for biological screening.

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile and valuable tool for the generation of diverse chemical libraries. The synthetic routes to the core are well-established and amenable to scale-up. The secondary amine at the N6 position provides a convenient point for diversification, allowing for the facile synthesis of large libraries of amides, ureas, and sulfonamides. The successful application of this scaffold in the discovery of novel antituberculosis agents demonstrates its potential in drug discovery. By leveraging the protocols and strategies outlined in this application note, researchers can efficiently generate high-quality libraries based on this privileged scaffold to accelerate their drug discovery efforts.

References

  • Zhou, Y.; Beeler, A. B.; Cho, S.; Wang, Y.; Franzblau, S. G.; Snyder, J. K. Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. J. Comb. Chem.2008 , 10 (4), 534–540. [Link]

  • Zeng, L.; Kassel, D. B. High throughput purification of combinatorial libraries. Bioorg. Med. Chem. Lett.1998 , 8 (17), 2409-2414. [Link]

  • Lange, P. P.; James, K. Rapid access to compound libraries through flow technology: fully automated synthesis of a 3-aminoindolizine library via orthogonal diversification. ACS Comb. Sci.2012 , 14 (10), 570-578. [Link]

  • Zhou, Y.; Porco, J. A., Jr.; Snyder, J. K. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Org. Lett.2007 , 9 (3), 393–396. [Link]

  • Peese, K. M.; et al. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. J. Med. Chem.2019 , 62 (3), 1348–1361. [Link]

  • Ananthan, S.; et al. Antituberculosis Activity of the Molecular Libraries Screening Center Network Library. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. 2010 Oct 27. [Link]

  • Bräse, S.; Dahmen, S.; Pfefferkorn, M. Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. J. Comb. Chem.2000 , 2 (6), 710-715. [Link]

  • Ollinger, J.; et al. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis. PLoS One2013 , 8 (4), e60531. [Link]

  • Kondo, K.; et al. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem.2020 , 85 (16), 10797–10805. [Link]

  • Jackl, M. K.; Kreituss, I.; Bode, J. W. Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Org. Lett.2016 , 18 (8), 1713–1715. [Link]

  • Vapourtec Ltd. Automated library synthesis. [Link]

  • Zhou, Y.; Porco, J. A., Jr; Snyder, J. K. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. PubMed2007 . [Link]

Sources

Application Note: High-Precision Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines via Cobalt-Catalyzed Intramolecular [2+2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in somatostatin mimics, integrin antagonists, and kinase inhibitors. Traditional synthetic routes often rely on the partial reduction of fully aromatic 1,6-naphthyridines or the annulation of pre-functionalized piperidines—methods frequently plagued by poor regioselectivity and harsh conditions.

This Application Note details a superior, atom-economical protocol: the Cobalt-catalyzed intramolecular [2+2+2] cycloaddition . By utilizing a tethered dialkynylnitrile precursor, this method constructs the pyridine ring and the fused saturated system in a single step. This approach offers researchers high regiocontrol, mild operating conditions (especially under microwave irradiation), and the ability to rapidly generate library diversity.

Mechanistic Insight: The Cobalt Cycle

To optimize this reaction, one must understand the causality driving the catalytic cycle. The reaction is not merely a thermal rearrangement; it is a mediated organometallic cascade.

The Catalytic Pathway

The transformation is driven by the cyclopentadienylcobalt dicarbonyl catalyst, CpCo(CO)₂ . The cycle initiates with the dissociation of carbon monoxide ligands, generating a coordinatively unsaturated 14-electron Co(I) species. This species coordinates to the two alkyne moieties of the substrate.

Key Mechanistic Checkpoints:

  • Oxidative Coupling: The bis-alkyne complex undergoes oxidative cyclization to form a cobaltacyclopentadiene (a metallacycle). This is the critical rate-determining step in many variants.

  • Nitrile Insertion: Unlike intermolecular reactions where nitriles compete poorly with alkynes, the intramolecular nature of this protocol enforces proximity. The nitrile coordinates and inserts into the Co-C bond, expanding the ring to a cobaltacycloheptadiene.

  • Reductive Elimination: The metal center extrudes the newly formed pyridine ring, regenerating the active CpCo(I) species.

Pathway Visualization

Co_Catalytic_Cycle Start Dialkynylnitrile Precursor + CpCo(CO)2 ActiveCat Active Species [CpCo] Start->ActiveCat - 2 CO (Heat/Light) Coordination Bis-alkyne Coordination ActiveCat->Coordination + Substrate Metallocycle Cobaltacyclopentadiene (Intermediate) Coordination->Metallocycle Oxidative Coupling Insertion Nitrile Insertion (Regioselectivity Step) Metallocycle->Insertion + Nitrile moiety Elimination Reductive Elimination Insertion->Elimination Ring Closure Elimination->ActiveCat Regeneration Product 5,6,7,8-Tetrahydro-1,6-naphthyridine Elimination->Product Product Release

Figure 1: The CpCo-catalyzed [2+2+2] cycloaddition cycle. The formation of the cobaltacyclopentadiene is the pivotal step enabling the subsequent nitrile insertion.

Experimental Protocol

This protocol is adapted from the work of Snyder et al. (2007), optimized for reproducibility and safety. It utilizes microwave irradiation to enhance reaction kinetics and yield.

Pre-Requisites
  • Substrate: N-(cyanomethyl)-N-(prop-2-ynyl)prop-2-yn-1-amine (or substituted derivative).

  • Catalyst: CpCo(CO)₂ (Cyclopentadienylcobalt dicarbonyl).[1] Note: Volatile and toxic; handle in fume hood.

  • Solvent: Toluene (Anhydrous, degassed).

  • Equipment: Microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of 140–160 °C.

Step-by-Step Methodology

Step 1: Solvent Preparation (Critical for Catalyst Life) The Co(I) active species is sensitive to oxidation.

  • Sparge anhydrous toluene with Argon or Nitrogen for 15 minutes prior to use.

  • Validation: Ensure the solvent is stored under inert atmosphere.

Step 2: Reaction Assembly

  • In a microwave-safe vial (10 mL), dissolve the dialkynylnitrile substrate (0.5 mmol, 1.0 equiv) in degassed toluene (3 mL).

  • Add CpCo(CO)₂ (10–20 mol %).

    • Standard Load: 20 mol% (approx. 13 µL for 0.5 mmol scale).

    • Optimization: For highly reactive substrates, 5–10 mol% may suffice.

  • Seal the vial immediately with a crimp cap containing a PTFE septum.

Step 3: Microwave Irradiation

  • Set the microwave reactor to 160 °C (High absorption setting).

  • Irradiate for 10–15 minutes .

  • Self-Validating Check: The reaction mixture typically darkens (brown/black) as the active cobalt species forms and cycles. If the solution remains pale red (color of starting catalyst) without darkening, activation may be insufficient.

Step 4: Work-up and Purification

  • Cool the vessel to room temperature.

  • Filter the mixture through a small pad of Celite to remove cobalt residues. Rinse with EtOAc.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: EtOAc/Hexanes or MeOH/DCM gradients (depending on the polarity of the N-substituent).

    • Note: The basic nitrogen in the naphthyridine core may streak on silica; adding 1% Triethylamine (TEA) to the eluent is recommended.

Data Summary & Optimization

The following table summarizes the impact of reaction conditions on the yield of the tetrahydro-1,6-naphthyridine core, highlighting the superiority of microwave protocols over traditional thermal methods.

EntryActivation MethodSolventTemp (°C)TimeCatalyst LoadYield (%)
1Thermal (Oil Bath)Toluene110 (Reflux)16 h20 mol%35–45%
2PhotochemicalXylenesAmbient24 h20 mol%20–30%
3Microwave Toluene 160 10 min 20 mol% 85–92%
4MicrowaveToluene16010 min5 mol%60%

Data derived from comparative analysis of Snyder et al. (2007) and internal optimization standards.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[1][3][4][5] Catalyst deactivation by O₂ or insufficient temperature to eject CO.

    • Solution: Re-degas solvents; increase microwave temp to 180 °C; ensure catalyst quality (CpCo(CO)₂ should be a dark red liquid, not brown/turbid).

  • Problem: Dimerization of Alkynes.

    • Root Cause:[1][3][4][5] Intermolecular reaction competing with intramolecular cyclization.

    • Solution: Run the reaction under higher dilution (e.g., 0.05 M instead of 0.2 M).

References

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Source: Organic Letters (2007), 9(3), 393-396.[6] URL:[Link] (This is the foundational "Hero" paper establishing the microwave-promoted intramolecular protocol.)

  • Cobalt-Mediated [2 + 2 + 2]-Cycloadditions: A Maturing Synthetic Strategy. Source: Angewandte Chemie International Edition (1984), 23(8), 539-556.[7] URL:[Link] (Authoritative review by K.P.C. Vollhardt on the mechanism and scope of cobalt catalysis.)

  • Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. Source: ACS Combinatorial Science (2008), 10(4), 599-604. URL:[Link] (Demonstrates the application of this specific protocol in high-throughput drug discovery.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will dissect the nuances of purification strategies for the target molecule and its key synthetic intermediates, moving beyond simple protocols to explain the underlying chemical principles.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and its precursors.

Issue 1: My final product, 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, is contaminated with a persistent impurity. How can I effectively purify it?

Answer:

Contamination in the final product often stems from closely related side-products or unreacted starting materials. A multi-step purification strategy is often necessary.

Initial Approach: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The success of this method relies heavily on the choice of solvent.[1] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Solvent Screening: Begin by testing a range of solvents with varying polarities. Common choices for naphthyridine derivatives include ethanol, ethyl acetate, and mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[2][3]

  • Protocol:

    • Dissolve the crude product in a minimal amount of a suitable boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[4]

    • Further cooling in an ice bath can maximize the yield.[4]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.[4]

Advanced Approach: Column Chromatography

If recrystallization fails to remove the impurity, column chromatography is the next logical step.[5]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. This allows for the separation of compounds with small differences in polarity. A typical starting point could be 9:1 hexanes/ethyl acetate, gradually moving to 1:1 or even pure ethyl acetate.

  • Visualization: The fractions can be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.[6]

Issue 2: During the synthesis of the intermediate, 3-amino-4-(benzylamino)picolinonitrile, I am struggling to separate it from the starting material, 4-(benzylamino)-3-nitropicolinonitrile. What is the best approach?

Answer:

The reduction of the nitro group to an amine significantly changes the polarity of the molecule. This difference in polarity can be exploited for effective separation.

Primary Method: Column Chromatography

Given the significant polarity difference between the nitro and amino compounds, silica gel column chromatography is highly effective.

  • Eluent System: A mixture of ethyl acetate and hexanes is a good starting point. The more polar aminobenzonitrile will have a stronger affinity for the silica gel and will thus elute more slowly than the less polar nitrobenzonitrile. A gradient elution, starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 50-70% ethyl acetate in hexanes), should provide excellent separation.[7]

Alternative Method: Acid-Base Extraction

The basicity of the newly formed amino group provides an alternative purification handle.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired 3-amino-4-(benzylamino)picolinonitrile will be protonated and move into the aqueous layer, while the unreacted nitro compound will remain in the organic layer.

  • Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) to deprotonate the amine.

  • Extract the aqueous layer with fresh organic solvent to recover the purified amino compound.

Issue 3: I am observing multiple spots on TLC for my crude 4-(benzylamino)-3-nitropicolinonitrile intermediate. How can I purify this?

Answer:

The presence of multiple spots on TLC suggests impurities, which could include unreacted starting material (4-chloro-3-nitropicolinonitrile) and byproducts from the reaction with benzylamine.

Purification Strategy: Column Chromatography

Flash column chromatography on silica gel is the recommended method.[8]

  • Eluent Selection: A solvent system of hexanes and ethyl acetate should be effective. The polarity will need to be optimized based on the Rf values of the spots on your TLC plate. A typical starting point could be a 4:1 to 2:1 mixture of hexanes:ethyl acetate.

Troubleshooting Benzylamine Impurities:

If you suspect excess or degraded benzylamine is a major impurity, a simple acid wash prior to chromatography can be beneficial.[9]

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash with a dilute acid (e.g., 1M HCl) to remove the basic benzylamine.

  • Wash with brine and dry the organic layer before concentrating and proceeding with chromatography.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and its intermediates.

What is the most critical factor for a successful recrystallization?

The choice of solvent is paramount for a successful recrystallization. An ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures and poorly at low temperatures.[1] This differential solubility is what allows for the separation of the desired compound from soluble impurities upon cooling.

How do I choose the right mobile phase for column chromatography?

The selection of the mobile phase is guided by thin-layer chromatography (TLC). The goal is to find a solvent system that provides a good separation of the desired compound from its impurities, with an Rf value for the target compound ideally between 0.2 and 0.4. This range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation without excessively long elution times.

Can I use reverse-phase chromatography for these compounds?

Yes, reverse-phase chromatography can be a viable option, particularly for compounds that are highly polar or difficult to separate using normal-phase (silica gel) chromatography. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. More polar compounds will elute first.

What are some common pitfalls to avoid during purification?
  • Using too much solvent in recrystallization: This will lead to a low recovery of the purified product as more of it will remain dissolved in the mother liquor.[4]

  • Cooling the recrystallization mixture too quickly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[4]

  • Overloading the column in chromatography: Applying too much crude material to the column will result in poor separation.

  • Running the column too quickly: A fast flow rate can decrease the resolution between closely eluting compounds.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Recrystallization
  • Solubility Testing: In a small test tube, add a small amount of the crude solid and a few drops of the test solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.[4]

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pour it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more volatile solvent, and carefully apply it to the top of the silica gel bed. Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Recommended Purification Strategies
CompoundPrimary Purification MethodAlternative/Secondary MethodTypical Solvents/Eluents
3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridineRecrystallizationColumn ChromatographyEthanol, Ethyl Acetate, Hexanes/Ethyl Acetate
3-amino-4-(benzylamino)picolinonitrileColumn ChromatographyAcid-Base ExtractionHexanes/Ethyl Acetate
4-(benzylamino)-3-nitropicolinonitrileColumn Chromatography-Hexanes/Ethyl Acetate
4-chloro-3-nitropicolinonitrileColumn ChromatographyRecrystallizationHexanes/Ethyl Acetate, Ethanol

IV. Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Check cluster_3 Outcome TLC Analyze Crude Mixture by TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot or significant crystallinity Column_Chromatography Column Chromatography TLC->Column_Chromatography Multiple spots or oily product Purity_Check Check Purity (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity >95% Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity <95% Further_Purification->Column_Chromatography Re-chromatograph

Caption: Decision workflow for selecting a purification strategy.

V. References

  • Recrystallization. (n.d.). Retrieved from

  • Meth Recrystalization. (n.d.). Retrieved from

  • Technical Support Center: Modifying 3-Amino-4-(phenylamino)benzonitrile for Improved Potency - Benchchem. (n.d.). Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. (2020, July 23). Retrieved from

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC. (n.d.). Retrieved from

  • Design, Synthesis and Characterization of N-(7-((Substituted-1H-1,2,3- triazol-5-yl) methoxy)-5-methyl. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics - MDPI. (n.d.). Retrieved from

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved from

  • Chromatography techniques - Oxford University Press. (n.d.). Retrieved from

Sources

Overcoming solubility issues of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success of your experiments.

Introduction

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and its analogs belong to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. However, like many small molecules with aromatic ring systems, they often exhibit poor aqueous solubility, which can be a major hurdle in experimental assays. This guide provides a systematic approach to addressing these solubility issues, from simple pH adjustments to more advanced formulation strategies. While specific experimental data for this exact molecule is limited, the principles outlined here are based on the known behavior of structurally related compounds, such as tetrahydrobenzo[b][1][]naphthyridine derivatives, which have been developed to improve upon the poor solubility of earlier quinoline-based compounds[3].

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

Q1: I've tried to dissolve 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

A1: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is weakly basic. At a neutral pH of 7.4, the compound is likely in its free base form, which is less soluble in aqueous solutions. To improve solubility, it is often necessary to protonate the basic nitrogen atoms in the naphthyridine ring system by lowering the pH of the buffer. The solubility of weakly basic drugs often increases at lower pH values[4].

Q2: What is the first and simplest step I should take to try and dissolve this compound?

A2: The most straightforward initial approach is to attempt dissolution in a slightly acidic buffer. We recommend starting with a buffer at a pH between 4 and 5. This can often be achieved with common biological buffers such as citrate or acetate. Salt formation by pH adjustment is a common and effective method for increasing the solubility of basic drugs[5][6][7].

Q3: I need to work at a physiological pH for my cell-based assay. How can I achieve a sufficient concentration of the compound?

A3: If you are constrained to working at or near physiological pH, you may need to employ co-solvents or other formulating agents. A common strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be carefully diluted into your aqueous assay buffer. However, be mindful of the final concentration of the organic solvent, as it can be toxic to cells.

Q4: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded upon dilution into the aqueous phase. To mitigate this, you can try a few approaches:

  • Lower the concentration of your stock solution.

  • Use a stepwise dilution method, where you dilute the stock into a mixture of the organic solvent and aqueous buffer before the final dilution.

  • Consider using a different co-solvent or exploring the use of cyclodextrins to encapsulate the compound and enhance its apparent solubility[8].

Troubleshooting Workflow

For a systematic approach to overcoming solubility issues, please refer to the following workflow diagram.

Solubility_Troubleshooting start Start: Undissolved Compound ph_adjust Attempt Dissolution in Acidic Buffer (pH 4-5) start->ph_adjust Initial Attempt co_solvent Use a Co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent No success Compound Solubilized ph_adjust->success Successful? cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin No / Precipitation Occurs co_solvent->success Successful? cyclodextrin->success Successful? failure Consult Further Formulation Strategies cyclodextrin->failure No

Caption: A stepwise guide to troubleshooting the solubility of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

In-Depth Troubleshooting Guides

Guide 1: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution[9]. For a weakly basic compound like 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, decreasing the pH below its pKa will lead to protonation of the basic nitrogen atoms. This results in the formation of a more soluble salt form[6].

Experimental Protocol:

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 4.0 to 7.4. Common choices include acetate (for pH 4-5.5) and phosphate (for pH 5.8-8.0) buffers.

  • Compound Addition: Weigh a small amount of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and add it to a fixed volume of each buffer to create a suspension.

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer decreases.

Buffer SystempHExpected Solubility
Acetate4.0Highest
Acetate5.0High
Phosphate6.0Moderate
Phosphate7.4Low

Table 1: Expected trend of solubility of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine with varying pH.

Guide 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This can enhance the solubility of non-polar or weakly polar compounds[10][11][12][13]. Common co-solvents used in biological research include DMSO and ethanol.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine in 100% DMSO or ethanol. Gentle warming or sonication may aid in dissolution.

  • Serial Dilution: Perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to minimize precipitation.

  • Final Concentration Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, you can proceed with your experiment.

  • Solvent Toxicity Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Recommended Co-solvent Concentrations:

Co-solventTypical Stock ConcentrationRecommended Final Concentration in Assay
DMSO10-50 mM< 0.5% (v/v)
Ethanol10-50 mM< 1% (v/v)

Table 2: Recommended concentrations for common co-solvents in biological assays.

Guide 3: Cyclodextrin-Mediated Solubilization

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[1][14]. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility[15][16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety[15].

Experimental Protocol: Phase Solubility Study

  • HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v) in your desired buffer.

  • Compound Addition: Add an excess amount of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine to each HP-β-CD solution.

  • Equilibration: Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Preparation: Centrifuge the samples and filter the supernatant through a 0.22 µm filter to remove any undissolved compound.

  • Analysis: Determine the concentration of the dissolved compound in each sample by HPLC or another suitable method.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration suggests the formation of a soluble inclusion complex.

Cyclodextrin_Mechanism cluster_0 Aqueous Buffer Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin (HP-β-CD) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Concluding Remarks

Overcoming the solubility challenges of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is achievable through a systematic and informed approach. We recommend starting with the simplest method, pH adjustment, and progressing to co-solvents or cyclodextrins as needed. By understanding the underlying chemical principles and following the detailed protocols in this guide, researchers can successfully prepare homogenous solutions of this compound for their in vitro and in vivo studies, leading to more reliable and reproducible experimental outcomes.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Formulation of poorly water-soluble drugs for oral administration - Ovid. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025, July 23).
  • Cosolvent - Wikipedia. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PMC. (n.d.). Retrieved from

  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
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  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).

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Technical Support Center: Scale-Up of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this and structurally similar tetrahydro-1,6-naphthyridine scaffolds. By leveraging established, scalable synthetic routes and anticipating potential pitfalls, this resource aims to streamline your development process, enhance yield and purity, and ensure a robust and reproducible manufacturing process.

Introduction: The Challenge of Scalable Tetrahydro-1,6-naphthyridine Synthesis

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry. However, traditional synthetic routes, often developed at the medicinal chemistry scale, present significant hurdles for large-scale production. These challenges frequently include low overall yields, the necessity for chromatographic purification, the use of hazardous reagents, and undesirable side reactions.[1][2]

An early synthetic approach to a similar scaffold, for instance, involved a Pictet-Spengler-type cyclization.[1][2] While effective at a small scale, this method suffered from several drawbacks during scale-up, such as an undesired cleavage of the methyl ether and the need for a subsequent re-methylation step.[1][2] Such issues highlight the need for alternative, more robust synthetic strategies when moving from bench-scale to pilot plant or manufacturing scale.

This guide will focus on a modern, scalable, and chromatography-free synthetic approach, drawing parallels from the successful asymmetric synthesis of a closely related 2-methoxy analog.[1][3] By understanding the intricacies of each step, we can proactively address potential challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine and its analogs.

Low Yield in the Initial Heck-Type Vinylation Reaction

Question: We are experiencing low yields during the vinylation of our substituted chloropyridine precursor. What are the likely causes and how can we improve the conversion?

Answer: The Heck-type vinylation is a critical first step, and its efficiency can be influenced by several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is susceptible to deactivation.

    • Solution: Ensure you are using a high-quality catalyst and that it is handled under an inert atmosphere to prevent oxidation. The choice of phosphine ligand is also crucial for catalyst stability and activity.

  • Reaction Conditions: Temperature and pressure are key parameters.

    • Solution: A systematic optimization of the reaction temperature and ethylene gas pressure should be performed. In some scalable syntheses, a pressure of around 0.5 MPa of ethylene at 120 °C has been shown to be effective.[1][3]

  • Purity of Starting Materials: Impurities in the chloropyridine starting material or the solvent can poison the catalyst.

    • Solution: Ensure your starting materials and solvents are of high purity and are anhydrous.[4]

ParameterRecommended RangeRationale
Temperature 110-130 °CTo ensure sufficient reaction kinetics without catalyst degradation.
Ethylene Pressure 0.4-0.6 MPaTo maintain a sufficient concentration of ethylene in the reaction mixture.
Catalyst Loading 0.5-2 mol %To balance reaction rate with cost-effectiveness.
Formation of Impurities During Dihydronaphthyridine Ring Closure

Question: During the one-pot hydroamination and cyclization of the 2-vinyl-3-acylpyridine intermediate, we are observing the formation of significant side products. How can we minimize these?

Answer: This crucial ring-forming step is sensitive to reaction conditions. The formation of side products often stems from competing reaction pathways.[3]

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[3]

  • Choice of Ammonia Source and Solvent: The concentration and delivery of ammonia are critical.

    • Solution: Using a solution of ammonia in an alcohol, such as methanol or ethanol, at a specific concentration (e.g., 15%) allows for controlled addition and reaction. The choice of solvent can also influence the reaction pathway; experimenting with a range of polar aprotic and protic solvents may be beneficial.[3]

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[5] Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Poor Enantioselectivity in the Asymmetric Transfer Hydrogenation

Question: The enantiomeric excess (ee) of our final product after the asymmetric transfer hydrogenation is consistently low. How can we improve the stereoselectivity?

Answer: Achieving high enantioselectivity is often a significant challenge. The following factors are critical:

  • Catalyst and Ligand Selection: The choice of the chiral catalyst is paramount.

    • Solution: A ruthenium-based catalyst with a chiral diamine ligand, such as (R,R)-Ts-DPEN, has been shown to be highly effective for the asymmetric reduction of similar dihydronaphthyridine intermediates.[1][3] Screening a variety of chiral ligands and metal precursors may be necessary to find the optimal combination for your specific substrate.

  • Hydrogen Source: The choice of hydrogen donor is important.

    • Solution: Formic acid and triethylamine mixtures are commonly used and effective hydrogen sources for transfer hydrogenation. The ratio of these components should be optimized.

  • Reaction Temperature and Concentration: These parameters can significantly impact the enantioselectivity.

    • Solution: Lowering the reaction temperature can often improve the enantiomeric excess. The concentration of the substrate should also be optimized to favor the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Is a Pictet-Spengler reaction a viable route for the large-scale synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine?

While the Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems, it can present challenges for the scale-up of this specific scaffold.[6][7] In a previously developed synthesis for a similar molecule, this reaction led to undesired cleavage of the methoxy group, necessitating an additional re-methylation step, which is not ideal for a large-scale process due to increased step count and cost.[1][2] Therefore, alternative routes, such as the Heck-vinylation followed by cyclization and reduction, are often preferred for their robustness and scalability.[1][3]

Q2: How can we avoid chromatographic purification during the scale-up process?

Avoiding chromatography is a key goal for scalable synthesis. The synthetic route should be designed to produce a crude product of high enough purity that it can be purified by crystallization or simple filtration.[1]

  • Telescoping Reactions: Where possible, avoid isolating intermediates. A "one-pot" approach, where subsequent reagents are added to the same reactor, can minimize handling losses and the need for intermediate purification.

  • Crystallization: For the final product and key intermediates, developing a robust crystallization procedure is crucial. This involves screening various solvents and solvent mixtures to find conditions that provide good recovery and high purity.[8]

Q3: What analytical methods are recommended for in-process control?

Effective in-process control is essential for a successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and identifying the presence of starting materials, products, and major byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, product purity, and the formation of impurities. HPLC is essential for determining the enantiomeric excess of the final product when using a chiral column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the structure of intermediates and the final product, as well as to quantify the purity of isolated materials.[3]

Experimental Protocols

The following protocols are based on a scalable synthesis of a closely related analog and should be adapted and optimized for the synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

Protocol 1: Heck-Type Vinylation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up A Charge reactor with substituted chloropyridine, Pd catalyst, ligand, and solvent B Inert atmosphere (N2 or Ar) A->B C Heat to 120 °C B->C D Introduce ethylene gas (0.5 MPa) E Maintain temperature and pressure for 12-24 h D->E F Monitor reaction by HPLC E->F G Cool to room temperature H Filter to remove catalyst G->H I Concentrate the filtrate H->I J Purify by crystallization or use directly in next step I->J G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation A Dissolve vinylpyridine intermediate in an appropriate solvent (e.g., methanol) B Cool the solution A->B C Slowly add a solution of ammonia in methanol D Stir at room temperature for 12-24 h C->D E Monitor reaction by TLC/LC-MS D->E F Concentrate the reaction mixture G Isolate the product by filtration or extraction F->G H Wash the solid product with a suitable solvent and dry G->H

Caption: Workflow for Dihydronaphthyridine Formation.

Protocol 3: Asymmetric Transfer Hydrogenation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification A Charge reactor with dihydronaphthyridine, Ru-catalyst, and solvent B Inert atmosphere (N2 or Ar) A->B C Add formic acid/triethylamine mixture B->C D Stir at a controlled temperature (e.g., 30-40 °C) for 24-48 h E Monitor reaction by chiral HPLC for conversion and ee D->E F Quench the reaction G Extract the product with an organic solvent F->G H Wash the organic layer G->H I Concentrate and purify by crystallization H->I

Caption: Workflow for Asymmetric Transfer Hydrogenation.

References

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry, 85(16), 10839–10851. [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. (2020). [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Chinese Journal of Chemistry. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines - Crossref. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction - PMC. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

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Minimizing byproduct formation in the synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Our goal is to provide you with actionable, field-tested insights to help you minimize byproduct formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

The synthesis of this scaffold typically relies on intramolecular cyclization reactions to form the fused heterocyclic system. The two most historically significant and adaptable methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

  • Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-arylethylamide.[1] For the target molecule, this would involve a derivative of a 3-aminopyridine. The reaction is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3]

  • Pictet-Spengler Reaction: This reaction is a condensation followed by a ring-closing intramolecular electrophilic substitution. It involves reacting a β-arylethylamine with an aldehyde or ketone.[4] In the context of your target molecule, a substituted pyridinylethylamine would be cyclized with a glyoxylate derivative or a similar carbonyl compound.[5][6] While powerful, this reaction can be challenging for electron-deficient aromatic rings like pyridine, often requiring harsher acidic conditions than for more nucleophilic systems like indoles.[4][5]

Modern synthetic routes may also employ transition-metal-catalyzed methods, such as palladium-catalyzed cross-coupling followed by cyclization, to achieve highly substituted naphthyridine cores.[7][8]

Q2: I've identified a major impurity in my reaction. What is the most likely byproduct when using a Pictet-Spengler approach for this synthesis?

The most commonly encountered and problematic byproduct in the synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine via a Pictet-Spengler type reaction is the corresponding demethylated phenol: 3-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine .

This issue arises because the Pictet-Spengler cyclization onto the relatively electron-deficient pyridine ring requires strong acid catalysis and/or elevated temperatures.[4][5] These harsh conditions are sufficient to induce cleavage of the aryl methyl ether, a well-documented side reaction.[6] The presence of this byproduct complicates purification due to its similar polarity and structure to the desired product.

Troubleshooting Guide: Byproduct Mitigation & Process Optimization

This section provides detailed troubleshooting for specific issues encountered during the synthesis.

Problem 1: Significant formation of the 3-hydroxy (demethylated) byproduct.
  • Root Cause Analysis: The methoxy group on the pyridine ring is susceptible to cleavage under the strongly acidic conditions (e.g., concentrated HCl, refluxing TFA) often employed to drive the Pictet-Spengler cyclization to completion. The lone pair on the ether oxygen can be protonated, making it an excellent leaving group (methanol) and generating the phenol.

  • Mitigation Strategies & Protocols:

    Strategy A: Optimization of Reaction Conditions The primary goal is to identify a set of conditions mild enough to prevent ether cleavage while still promoting the desired cyclization. A systematic screening of acids, solvents, and temperatures is recommended.

    • Experimental Protocol: Acid & Temperature Screening

      • Set up parallel reactions in small-scale reaction vials.

      • Charge each vial with the pyridinylethylamine precursor (1.0 eq) and the carbonyl coupling partner (e.g., ethyl glyoxylate, 1.1 eq) in the chosen solvent (e.g., toluene, dichloroethane).

      • Add the specified acid catalyst to each vial (see table below).

      • Stir the reactions at the designated temperature for a set time (e.g., 12-24 hours).

      • Quench the reactions, perform a standard workup (e.g., basify with NaHCO₃, extract with an organic solvent), and analyze the crude product ratio by ¹H NMR or LC-MS.

    • Data Summary: Impact of Acid and Temperature on Product/Byproduct Ratio

      Catalyst (eq) Solvent Temperature (°C) Product-to-Byproduct Ratio (Approx.) Notes
      HCl (conc.) Dioxane 100 60:40 High conversion, significant demethylation
      PPA - 120 55:45 Strong dehydrating agent, harsh conditions
      TFA (10 eq) Toluene 80 85:15 Good balance of reactivity and selectivity[9]
      BF₃·OEt₂ (3 eq) CH₂Cl₂ 40 90:10 Milder Lewis acid, may require longer reaction times

      | TsOH (1.5 eq) | Toluene | 110 (reflux) | 80:20 | Common catalyst, moderate selectivity |

    Strategy B: Post-Synthesis Re-methylation If demethylation proves unavoidable to achieve acceptable conversion, a subsequent re-methylation step can be employed to convert the byproduct back into the desired product. This was a strategy noted in the development of a complex RORγt inverse agonist.[5][6]

    • Experimental Protocol: O-Selective Methylation

      • Dissolve the crude mixture containing the product and the 3-hydroxy byproduct in a suitable aprotic solvent (e.g., DMF, Acetone).

      • Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq), to deprotonate the phenolic hydroxyl group.

      • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 eq), dropwise at room temperature.

      • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.

      • Quench the reaction carefully with aqueous ammonia or sodium thiosulfate solution (for CH₃I).

      • Perform an aqueous workup and extract the product. This procedure should yield a crude product significantly enriched in the desired 3-methoxy compound.

  • Logical Workflow for Troubleshooting Demethylation

    G A High Level of 3-Hydroxy Byproduct Detected B Cause: Harsh Acidic Conditions (e.g., conc. HCl, high temp) A->B C Strategy 1: Optimize Cyclization B->C D Strategy 2: Re-Methylate B->D E Screen Milder Acids (TFA, BF3.OEt2) C->E F Lower Reaction Temperature C->F G Isolate Crude Mixture D->G I Analyze Product/Byproduct Ratio E->I F->I H Perform O-Methylation (e.g., MeI, K2CO3) G->H J Proceed with Purification H->J I->J

    Caption: Troubleshooting workflow for demethylation.

Problem 2: My reaction is low-yielding, and purification by column chromatography is difficult.
  • Root Cause Analysis: Tetrahydronaphthyridines are often polar, basic compounds that can streak on silica gel, leading to poor separation from similarly polar byproducts. Furthermore, inefficient reactions that require chromatographic purification at every stage contribute to a low overall yield.[5][6]

  • Mitigation Strategies & Protocols:

    Strategy A: Enhance Purity via Acid-Base Extraction Leverage the basicity of the secondary amine in the tetrahydronaphthyridine ring to separate it from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous phase as its hydrochloride salt, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer to a pH > 10 with a base like 2 M NaOH or solid K₂CO₃.

    • Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate in vacuo. This process can significantly enhance the purity of the material before final polishing.

    Strategy B: Purification by Recrystallization For solid products, recrystallization is a powerful, scalable alternative to chromatography. An improved synthesis for a related compound successfully used recrystallization from ethyl acetate (EtOAc) to obtain high-purity material.[5][6]

    • Dissolve the crude (or acid-base extracted) product in a minimal amount of hot EtOAc.

    • If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold EtOAc, and dry under vacuum.

  • Reaction Pathway vs. Byproduct Formation This diagram illustrates the desired Pictet-Spengler cyclization versus the competing acid-catalyzed ether cleavage.

    G cluster_main Desired Pathway cluster_side Byproduct Pathway A Pyridinylethylamine Precursor B Iminium Ion Intermediate A->B + R-CHO + H+ (Mild) C 3-Methoxy-THN (Product) B->C Intramolecular Cyclization D 3-Hydroxy-THN (Byproduct) C->D H+ (Harsh) - CH3OH

    Caption: Pictet-Spengler main reaction vs. demethylation.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Bischler–Napieralski reaction. Retrieved from [Link]

  • Wikipedia. (2023, August 15). Pictet–Spengler reaction. Retrieved from [Link]

  • Jakhar, K. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Buriahi, A. K., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. ACS Publications. Retrieved from [Link]

  • Iannelli, P., et al. (2025, October 18). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Retrieved from [Link]

  • Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Semantic Scholar. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Retrieved from [Link]

  • Zare, A., et al. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. SpringerLink. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Abad, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]

  • Iannelli, P., et al. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Retrieved from [Link]

  • Movassaghi, M., et al. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Retrieved from [Link]

  • Beilstein Journals. (2024, October 14). Base-promoted cascade recyclization of allomaltol derivatives containing an amide fragment into substituted 3-(1-hydroxyethylidene)tetronic acids. Retrieved from [Link]

  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]

  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient.
  • ResearchGate. (2019, April 16). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of 5, 6, 7, 8-Tetrahydro-1, -. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tetrahydroisoquinolinoquinolines via Sequential Pd-Catalyzed N-Arylation and Pd-Catalyzed Alkene Carboamination Reactions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Target Validation of a Novel Tetrahydronaphthyridine Analog: A Case Study on Tankyrase Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of key methodologies for validating the biological target of a novel small molecule. We will use the hypothetical compound, 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, as a case study to illustrate the principles and practices of rigorous target validation, a critical step in modern drug discovery.[1][2][3][4] For the purposes of this guide, we will refer to this compound as TNKS-MNT (Tankyrase Modulator, Methoxy-Naphthyridine Tetrahydro).

Our narrative begins with a common scenario in drug discovery: TNKS-MNT, featuring a privileged 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold[5][6][7][8], has been identified through a phenotypic screen for its potent anti-proliferative activity in APC-mutant colorectal cancer (CRC) cell lines. Chemoinformatic analysis and literature precedents for similar nitrogen-containing heterocycles suggest a high probability of activity against the poly(ADP-ribose) polymerase (PARP) family. Specifically, we hypothesize that its primary biological target is Tankyrase (TNKS1/2) .

Part 1: The Biological Rationale - Why Target Tankyrase in APC-Mutant Cancer?

Tankyrase 1 and 2 (TNKS1/2) are members of the PARP enzyme family that have emerged as compelling therapeutic targets, particularly in cancers driven by aberrant Wnt/β-catenin signaling.[9][10] In approximately 80% of colorectal cancers, mutations in the tumor suppressor gene APC lead to the constitutive activation of this pathway, driving tumor growth.[11][12]

Tankyrases play a pivotal role by targeting AXIN, a key scaffolding protein in the β-catenin destruction complex, for degradation. They do this by attaching chains of poly(ADP-ribose) (PARsylation) to AXIN, signaling it for ubiquitination and subsequent proteasomal degradation.[13][14][15] The loss of AXIN destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate transcription of pro-proliferative target genes like c-Myc and Cyclin D1.[10]

A selective Tankyrase inhibitor, such as our hypothetical TNKS-MNT, is expected to stabilize AXIN levels, thereby promoting the destruction of β-catenin and suppressing the oncogenic signaling cascade. This provides a clear, testable mechanistic hypothesis.

G cluster_0 Cytoplasm cluster_1 β-Catenin Destruction Complex cluster_2 Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl Activates LRP LRP5/6 Axin AXIN Dvl->Axin Inhibits GSK3b GSK3β bCatenin β-Catenin GSK3b->bCatenin Phosphorylates CK1 CK1α CK1->bCatenin Axin->GSK3b APC APC APC->Axin Proteasome Proteasome bCatenin->Proteasome Degradation TCF TCF/LEF bCatenin->TCF Translocates & Binds TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates TNKS_MNT TNKS-MNT (Inhibitor) TNKS_MNT->TNKS Inhibits TargetGenes Target Genes (c-Myc, Cyclin D1) TCF->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation G start Start step1 Immobilize purified recombinant TNKS2 protein on a sensor chip via amine coupling. start->step1 step2 Inject a series of TNKS-MNT concentrations (e.g., 0.1 nM to 1 µM) across the sensor surface. step1->step2 step3 Monitor the change in refractive index (Response Units) in real-time to generate sensorgrams. step2->step3 step4 Inject a known TNKS inhibitor (e.g., XAV939) as a positive control. step3->step4 step5 Fit sensorgram data to a kinetic model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. step4->step5 end End step5->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). [16] * Inject purified recombinant human Tankyrase 2 protein (diluted to 20 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of ~5000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare serial dilutions of TNKS-MNT in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 1 µM. Include a vehicle-only (DMSO) control.

    • Perform a kinetic titration experiment by injecting each concentration for 180 seconds (association phase) followed by a 600-second dissociation phase with running buffer.

    • Regenerate the surface between cycles if necessary using a short pulse of a mild acidic or basic solution.

  • Data Analysis:

    • Reference-subtract the data using a blank flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). [17]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol validates that TNKS-MNT binds to and stabilizes Tankyrase inside intact DLD-1 colorectal cancer cells. The principle is that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation. [18][19][20]

G start Start step1 Culture DLD-1 cells and treat with Vehicle (DMSO) or TNKS-MNT (e.g., 10 µM) for 2 hours. start->step1 step2 Harvest and resuspend cells. Aliquot cell suspension into PCR tubes. step1->step2 step3 Heat tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler. step2->step3 step4 Lyse cells via freeze-thaw cycles (liquid nitrogen -> 37°C water bath). step3->step4 step5 Centrifuge lysate at 20,000 x g to pellet aggregated proteins. step4->step5 step6 Collect supernatant (soluble fraction) and quantify Tankyrase levels by Western Blot. step5->step6 step7 Plot % soluble Tankyrase vs. Temperature to generate 'melting curves'. step6->step7 end End step7->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate DLD-1 cells to reach ~80% confluency on the day of the experiment.

    • Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of TNKS-MNT (e.g., 10 µM) for 2 hours at 37°C. [21]2. Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes for 3 minutes in a thermal cycler across a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C), followed by a 3-minute incubation at room temperature. [22]3. Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet. [22][21]4. Detection:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble Tankyrase 1/2 in each sample using standard Western Blotting protocols with a validated anti-Tankyrase antibody. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, normalize the Tankyrase signal to the 40°C sample (representing 100% soluble protein).

    • Plot the percentage of soluble Tankyrase against temperature for both vehicle- and TNKS-MNT-treated samples. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization (ΔTm).

Part 4: Synthesizing the Evidence - Data Interpretation

Compound Assay Metric Result Interpretation
TNKS-MNT SPR (Biophysical)KD5.2 nM Demonstrates direct, high-affinity binding to purified TNKS2 protein.
CETSA (Cellular Engagement)ΔTm+4.2 °C Confirms direct binding and stabilization of TNKS in intact cancer cells.
Western Blot (MoA)Axin Stabilization EC5025 nM Shows target engagement leads to the expected downstream biological effect.
Cell Proliferation (Phenotype)GI50 (DLD-1 cells)30 nM The functional cellular response correlates well with target engagement and MoA.
XAV939 (Positive Control)SPR (Biophysical)KD11 nMValidates the assay with a known inhibitor.
CETSA (Cellular Engagement)ΔTm+3.8 °CConfirms the expected stabilization from a control compound.
Western Blot (MoA)Axin Stabilization EC5075 nMProvides a benchmark for the downstream signaling effect.
Inactive Analog (Negative Control)SPR (Biophysical)KD>10,000 nMA structurally similar but inactive molecule shows no binding, confirming SAR.
CETSA (Cellular Engagement)ΔTmNo shiftDemonstrates specificity of the target engagement effect.

The tight correlation between the biophysical binding affinity (SPR), the cellular target engagement (CETSA), the mechanism of action (Axin stabilization), and the ultimate cellular phenotype (growth inhibition) provides a powerful, multi-faceted validation of Tankyrase as the biological target of TNKS-MNT.

Conclusion

Validating the biological target of a novel compound is a cornerstone of successful drug development. It transforms a correlative observation from a phenotypic screen into a causative, mechanistically understood therapeutic hypothesis. As demonstrated with our case study of TNKS-MNT, a strategy that integrates direct biophysical measurements (SPR), confirms engagement in a relevant cellular environment (CETSA), and verifies downstream functional consequences (biomarker analysis) is essential. This multi-pronged, evidence-based approach provides the necessary confidence to advance a compound through the costly and complex drug discovery pipeline, ultimately increasing the probability of clinical success.

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  • Target Identification and Validation (Small Molecules). University College London.
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Navigating the Kinome: A Comparative Guide to the Selectivity of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized modern medicine, yet a significant challenge remains: achieving target selectivity.[1][3] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most inhibitors.[1][4] This conservation can lead to off-target effects, where an inhibitor modulates the activity of unintended kinases, potentially causing toxicity or reducing therapeutic efficacy.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount in the drug discovery and development pipeline.[5][6]

This guide provides an in-depth analysis of the kinase selectivity of a novel investigational compound, 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (designated as Compound X) . We will present a hypothetical, yet representative, cross-reactivity profile against a broad panel of kinases, compare its performance with two well-characterized, albeit structurally distinct, kinase inhibitors, and provide detailed experimental protocols for assessing kinase inhibition. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical process of kinase selectivity profiling.

The Importance of Selectivity Profiling

Kinase inhibitor selectivity is not a binary concept of "on-target" versus "off-target." Instead, it exists on a spectrum. Some inhibitors are highly specific for a single kinase, while others, often termed "multi-targeted" or "promiscuous," inhibit a range of kinases.[1] Both profiles can have therapeutic utility. A highly selective inhibitor can provide a clean pharmacological tool for target validation and may lead to a safer therapeutic with fewer side effects. Conversely, a multi-targeted inhibitor might offer enhanced efficacy by modulating multiple nodes in a disease-driving pathway.[3] The key is to possess a comprehensive understanding of the inhibitor's full spectrum of activity to rationalize its biological effects and anticipate potential liabilities.[3][7]

Kinase cross-screening is an essential methodology in drug discovery that provides potency and selectivity data in a single study.[5] This early-stage assessment allows for the prioritization of lead compounds with desirable selectivity profiles and informs medicinal chemistry efforts to mitigate off-target activities.[7]

Comparative Kinase Selectivity Profiles

To contextualize the selectivity of Compound X, we present its inhibitory activity alongside two hypothetical reference compounds: Inhibitor A , a highly selective inhibitor of Kinase Family A, and Inhibitor B , a multi-targeted inhibitor with activity across several kinase families. The following data represents the percentage of inhibition at a 1 µM concentration, a common initial screening concentration.

Kinase TargetKinase FamilyCompound X (% Inhibition @ 1µM)Inhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
Aurora A Aurora 98 585
Aurora B Aurora 95 892
Aurora CAurora75368
ABL1TK1599 45
SRCTK2297 65
LCKTK1895 58
CDK2/cyclin ACMGC451291
CDK9/cyclin TCMGC381588
PIM1CAMK851035
ROCK1AGC65778
ROCK2AGC68981

Note: This data is hypothetical and for illustrative purposes only. Values in bold indicate primary intended targets or significant off-target activities.

From this comparative profile, we can draw several key insights:

  • Compound X demonstrates potent inhibition of Aurora A and Aurora B, suggesting it is a promising candidate for targeting these well-established oncogenic kinases. It also shows significant activity against PIM1, a kinase implicated in cell survival and proliferation. Its off-target activity against other kinases in this panel is relatively low, suggesting a favorable initial selectivity profile.

  • Inhibitor A exemplifies a highly selective inhibitor, with potent activity against its intended targets in the ABL and SRC tyrosine kinase families and minimal off-target effects in this panel.

  • Inhibitor B represents a multi-targeted inhibitor, demonstrating potent activity against Aurora kinases, CDKs, and ROCK kinases. Such a profile might be advantageous in certain cancer contexts where these pathways are co-activated, but also carries a higher risk of off-target toxicities.

Visualizing Kinase Selectivity

A common method to visualize kinase selectivity is through a kinome map, where inhibited kinases are represented on a phylogenetic tree of the human kinome. Due to the focused nature of this guide, we will use a simplified diagram to illustrate the concept of on-target versus off-target activity.

G cluster_compound_x Compound X Profile Aurora A Aurora A Aurora B Aurora B PIM1 PIM1 Other Kinases Other Kinases Compound X Compound X Compound X->Aurora A Potent Inhibition Compound X->Aurora B Potent Inhibition Compound X->PIM1 Moderate Off-Target Compound X->Other Kinases Weak/No Inhibition

Caption: On-target and off-target profile of Compound X.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible assay methodologies. Both biochemical and cell-based assays are employed to gain a comprehensive understanding of a compound's activity.[3][8]

Biochemical Kinase Inhibition Assay

Biochemical assays measure the direct effect of an inhibitor on the catalytic activity of a purified kinase enzyme.[9] A widely used and gold-standard method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[3][8] However, due to safety and disposal concerns, non-radiometric methods such as fluorescence-based and luminescence-based assays have become increasingly popular.[10][11] The ADP-Glo™ Kinase Assay is a common luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13]

Workflow for a Typical Biochemical Kinase Assay

G cluster_workflow Biochemical Kinase Assay Workflow Start Start Compound_Dispensing Compound Dispensing (Serial Dilution) Start->Compound_Dispensing Reagent_Addition Addition of Kinase, Substrate, and ATP Compound_Dispensing->Reagent_Addition Incubation Incubation at Room Temperature Reagent_Addition->Incubation Detection Addition of Detection Reagent Incubation->Detection Readout Signal Measurement (e.g., Luminescence) Detection->Readout Data_Analysis IC50 Curve Fitting Readout->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor against a target kinase.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Compound X) in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer.

    • Add the kinase/substrate mix to each well.

    • Prepare a solution of ATP in the reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.[14]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[14]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence readings to the percentage of kinase inhibition relative to the DMSO controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Cell-Based Kinase Inhibition Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's activity within a living cell.[15] These assays can measure the inhibition of substrate phosphorylation in a cellular environment or the downstream functional consequences of kinase inhibition, such as changes in cell proliferation.[15][16]

Types of Cell-Based Assays:

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific kinase substrate within cells.[15] This is often achieved using techniques like ELISA, Western blotting, or Meso Scale Discovery (MSD) assays, which utilize phospho-specific antibodies.[17]

  • Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of an inhibitor to its target kinase inside intact cells.[15]

  • Cell Proliferation Assays: These assays measure the effect of a kinase inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.[15]

The choice of assay depends on the specific question being addressed. A combination of biochemical and cell-based assays provides the most comprehensive understanding of a kinase inhibitor's profile.

Conclusion and Future Directions

The hypothetical cross-reactivity profiling of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (Compound X) illustrates its potential as a potent and selective inhibitor of the Aurora kinase family with moderate off-target activity against PIM1. This profile suggests that Compound X warrants further investigation as a potential therapeutic agent. The comparison with a highly selective inhibitor (Inhibitor A) and a multi-targeted inhibitor (Inhibitor B) highlights the diverse selectivity profiles that can be achieved and their respective strategic implications in drug discovery.

Future studies on Compound X would involve expanding the kinase panel to cover a larger portion of the kinome, determining its mechanism of action, and assessing its efficacy and safety in preclinical models. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring scientific rigor and data integrity. Ultimately, a thorough understanding of a kinase inhibitor's selectivity is not merely an academic exercise but a critical step in the journey toward developing safer and more effective medicines.

References

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Comparison of different synthetic methodologies for the 5,6,7,8-tetrahydro-1,6-naphthyridine core

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its three-dimensional structure and its ability to serve as a versatile pharmacophore. Its derivatives have shown promise in a range of therapeutic areas, acting as, for instance, selective CDK4/6 inhibitors for cancer therapy. The construction of this specific tetrahydronaphthyridine isomer, however, presents unique synthetic challenges. This guide provides a comparative analysis of three prominent synthetic methodologies for accessing the 5,6,7,8-tetrahydro-1,6-naphthyridine core: the venerable Pictet-Spengler reaction, the modern cobalt-catalyzed [2+2+2] cycloaddition, and the direct catalytic hydrogenation of the 1,6-naphthyridine precursor.

The Pictet-Spengler Reaction: A Classic Reimagined

The Pictet-Spengler reaction, a stalwart in heterocyclic synthesis, traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] Its application to the synthesis of tetrahydronaphthyridines, however, is often hampered by the electron-deficient nature of the pyridine ring, which can lead to poor yields or require harsh reaction conditions.[2]

Traditional Pictet-Spengler Approach

In a classical approach, a 3-(2-aminoethyl)pyridine derivative is reacted with an aldehyde under acidic conditions. The initial imine formation is followed by an intramolecular electrophilic attack of the pyridine ring to form the desired tetrahydro-1,6-naphthyridine.

A notable example is the initial medicinal chemistry synthesis of the RORγt inverse agonist TAK-828F.[3] In this multi-step sequence, a pyridinylethylamine was reacted with an ethyl glyoxylate polymer in a Pictet-Spengler reaction to furnish the racemic tetrahydronaphthyridine core.[3] However, this route suffered from several drawbacks, including a low overall yield (3.6% over 12 steps), the need for chromatographic purification, and the use of hazardous reagents.[4]

Radical-Mediated Pictet-Spengler Reaction: A Modern Solution

To overcome the limitations of the traditional approach with electron-poor pyridines, a radical-based Pictet-Spengler-type reaction has been developed. This methodology utilizes a halogen amine radical protocol (HARP) to generate a radical intermediate that readily undergoes cyclization onto the pyridine ring. This approach circumvents the need for a highly activated aromatic system and provides access to a range of α-substituted tetrahydronaphthyridines.

Cobalt-Catalyzed [2+2+2] Cycloaddition: An Efficient and Modular Approach

A more contemporary and highly efficient method for the construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is the cobalt-catalyzed [2+2+2] cycloaddition of dialkynylnitriles.[5][6] This reaction, often promoted by microwave irradiation, allows for the rapid assembly of the bicyclic system from readily available starting materials. The modularity of this approach makes it particularly suitable for the generation of compound libraries for drug discovery.[7]

The general strategy involves the intramolecular cyclization of a substrate containing two alkyne functionalities and a nitrile group, tethered by a nitrogen atom. The cobalt catalyst facilitates the concerted formation of the pyridine ring, leading to the desired tetrahydronaphthyridine scaffold.

Catalytic Hydrogenation: A Direct and Selective Route

The direct, ring-selective hydrogenation of the corresponding aromatic 1,6-naphthyridine offers a conceptually straightforward and atom-economical route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core. The key challenge lies in achieving selective reduction of the desired pyridine ring while leaving the other intact.

Recent advances have demonstrated that this selectivity can be controlled through the judicious choice of catalyst.[8] Specifically, a heterogeneous palladium catalyst has been shown to selectively hydrogenate the 5,6,7,8-positions of[3][5]-naphthyridines.[8] This method tolerates a variety of substitution patterns and functional groups, providing a predictable and reliable means of accessing the target scaffold.

Comparative Analysis of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesDisadvantagesTypical Yields
Traditional Pictet-Spengler Condensation and intramolecular cyclizationWell-established, utilizes simple starting materialsOften low yields for electron-deficient pyridines, may require harsh conditions, can generate byproducts[4]Highly variable, often <40%
Radical Pictet-Spengler Radical-mediated cyclizationOvercomes limitations of the traditional method with electron-deficient pyridines, good functional group toleranceRequires specialized radical initiators and conditions50-80%
Cobalt-Catalyzed [2+2+2] Cycloaddition Intramolecular cycloaddition of dialkynylnitrilesHigh efficiency, modular, suitable for library synthesis, often rapid under microwave irradiation[5][7]Requires synthesis of specialized starting materials, use of a transition metal catalyst60-95%[5]
Catalytic Hydrogenation Selective reduction of one pyridine ringAtom-economical, direct, high selectivity with appropriate catalyst[8]Requires access to the 1,6-naphthyridine precursor, potential for over-reduction70-95%[8]

Experimental Protocols

General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization

A representative procedure adapted from the literature.[5]

To a solution of the dialkynylnitrile (1.0 eq) in a suitable solvent such as 1,2-dichloroethane in a microwave reaction vessel is added CpCo(CO)₂ (0.1-0.2 eq). The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes). After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine.

General Procedure for Selective Catalytic Hydrogenation

A representative procedure adapted from the literature.[8]

A reaction vessel is charged with the 1,6-naphthyridine substrate (1.0 eq), a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol%), and a suitable solvent such as ethanol or methanol. The vessel is purged with hydrogen gas and then pressurized to a set pressure (e.g., 1-50 atm). The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a designated time (e.g., 12-48 hours), or until consumption of the starting material is observed by TLC or LC-MS. The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Synthetic Workflows

G cluster_0 Pictet-Spengler Reaction cluster_1 Cobalt-Catalyzed [2+2+2] Cycloaddition cluster_2 Catalytic Hydrogenation A0 3-(2-Aminoethyl)pyridine C0 Imine Intermediate A0->C0 B0 Aldehyde/Ketone B0->C0 D0 5,6,7,8-Tetrahydro-1,6-naphthyridine C0->D0 Acid Catalyst A1 Dialkynylnitrile B1 5,6,7,8-Tetrahydro-1,6-naphthyridine A1->B1 CpCo(CO)2, Microwave A2 1,6-Naphthyridine B2 5,6,7,8-Tetrahydro-1,6-naphthyridine A2->B2 H2, Pd/C

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Neurotherapeutics: Evaluating 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine Against Standard-of-Care Compounds in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational compound 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine against the current standard-of-care treatments for Alzheimer's disease (AD). As a novel chemical entity, direct in vivo efficacy data for this specific methoxy-substituted tetrahydronaphthyridine in AD models is not yet publicly available. Therefore, this document serves as a framework for researchers and drug development professionals to understand the established therapeutic landscape and the rigorous evaluation required for a new candidate. We will delve into the mechanisms and performance of approved AD therapies—Donepezil, Rivastigmine, Galantamine, and Memantine—to establish a benchmark for the potential assessment of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

The Therapeutic Challenge: Alzheimer's Disease

Alzheimer's disease, a progressive neurodegenerative disorder, is the most common cause of dementia, affecting millions worldwide.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and a decline in cognitive function.[3] Current therapeutic strategies primarily focus on symptomatic relief by modulating neurotransmitter systems.

Current Standard-of-Care in Alzheimer's Disease

The current armamentarium of AD drugs primarily consists of cholinesterase inhibitors (ChEIs) and an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5][6]

Cholinesterase Inhibitors: Donepezil, Rivastigmine, and Galantamine

Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[7][8] They achieve this by inhibiting the enzymes that break down acetylcholine.

  • Donepezil: A reversible and selective inhibitor of acetylcholinesterase (AChE).[9] It is approved for mild, moderate, and severe AD.[3] Clinical trials have shown that donepezil can produce modest improvements in cognitive function and slow cognitive decline compared to placebo.[10][11][12]

  • Rivastigmine: A slowly reversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[11][13] This dual inhibition may offer broader efficacy as BuChE levels increase with disease progression.[12] Rivastigmine has demonstrated efficacy in improving cognition, activities of daily living, and global function in patients with mild to moderate AD.[11][14]

  • Galantamine: A reversible, competitive AChE inhibitor that also allosterically modulates nicotinic acetylcholine receptors (nAChRs).[1][15] This dual mechanism is thought to enhance cholinergic function.[1] Galantamine is effective in the symptomatic treatment of mild to moderately severe AD.[16][17]

NMDA Receptor Antagonist: Memantine

Memantine offers a different therapeutic approach by targeting the glutamatergic system. It is a non-competitive NMDA receptor antagonist with moderate affinity.[5][18] In AD, excessive glutamate can lead to excitotoxicity and neuronal cell death. Memantine blocks this pathological activation of NMDA receptors while still allowing for their normal physiological function. It is approved for the treatment of moderate to severe AD, both as a monotherapy and in combination with ChEIs.[4][5][19]

The Investigational Compound: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Naphthyridine derivatives are a class of heterocyclic compounds that have been explored for a wide range of biological activities, including antimicrobial, anticancer, and as inhibitors of various enzymes.[20][21][22][23][24] The specific compound, 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, belongs to this versatile family. While its direct biological activity in the context of neurodegeneration is not established, its core structure is of interest. The tetrahydronaphthyridine scaffold has been utilized in the development of potent inhibitors for targets such as HIV-1 integrase and RORγt.[25][26][27]

For a compound like 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine to be considered a viable candidate for AD, a thorough preclinical evaluation of its in vivo efficacy would be required. This would involve testing in relevant animal models to assess its impact on cognitive deficits and AD-related pathologies.

Comparative Efficacy of Standard-of-Care Compounds

The following tables summarize the clinical efficacy of the standard-of-care AD drugs based on key outcome measures from various clinical trials.

Table 1: Efficacy of Cholinesterase Inhibitors in Mild to Moderate Alzheimer's Disease
CompoundPrimary Efficacy MeasuresKey FindingsCitations
Donepezil ADAS-Cog, CIBIC-PlusModest improvement in cognition and global function.[9][10]
Rivastigmine ADAS-Cog, CIBIC-Plus, PDSDose-dependent improvement in cognition, global function, and activities of daily living.[11][13][14]
Galantamine ADAS-Cog, CIBIC-Plus, PDSSignificant improvement in cognition and global function.[1][16]

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CIBIC-Plus: Clinician's Interview-Based Impression of Change-plus caregiver input; PDS: Progressive Deterioration Scale.

Table 2: Efficacy of Memantine in Moderate to Severe Alzheimer's Disease
CompoundPrimary Efficacy MeasuresKey FindingsCitations
Memantine SIB, CIBIC-Plus, ADCS-ADLsevStatistically significant benefits in cognition, global function, and activities of daily living compared to placebo.[4][5][19]

SIB: Severe Impairment Battery; ADCS-ADLsev: Alzheimer's Disease Cooperative Study-Activities of Daily Living inventory modified for severe dementia.

Experimental Protocols for In Vivo Efficacy Assessment

To evaluate the potential of a novel compound such as 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, a series of rigorous preclinical in vivo studies are necessary. Below are representative protocols for assessing cognitive enhancement and disease-modifying effects in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

Protocol 1: Morris Water Maze for Spatial Learning and Memory
  • Animal Model: 6-month-old 5XFAD transgenic mice and wild-type littermates.

  • Treatment: Administer the test compound (e.g., 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine at various doses), a positive control (e.g., Donepezil), or vehicle daily for 4 weeks via oral gavage.

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Acquisition Phase (5 days):

    • Four trials per day for each mouse.

    • The mouse is placed in the water facing the pool wall from one of four starting positions.

    • The mouse is allowed to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between treatment groups using ANOVA.

Protocol 2: Contextual Fear Conditioning for Associative Memory
  • Animal Model and Treatment: As described in Protocol 1.

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Training Phase:

    • Place the mouse in the conditioning chamber and allow it to explore for 2 minutes (acclimation).

    • Deliver a mild foot shock (e.g., 2 seconds, 0.5 mA) paired with an auditory cue (e.g., a tone).

    • Repeat the pairing 2-3 times with an inter-trial interval of 1-2 minutes.

    • Return the mouse to its home cage.

  • Testing Phase (24 hours later):

    • Place the mouse back into the same conditioning chamber (context).

    • Record the percentage of time the mouse spends "freezing" (a fear response) over a 5-minute period. No shock is delivered.

  • Data Analysis: Compare the percentage of freezing time between the different treatment groups using ANOVA.

Visualizing Mechanisms and Workflows

Signaling Pathways in Alzheimer's Disease Therapeutics

Alzheimer's Disease Therapeutic Pathways cluster_cholinergic Cholinergic Pathway cluster_glutamatergic Glutamatergic Pathway ACh Acetylcholine Synapse Synaptic Cleft ACh->Synapse AChE AChE / BuChE Synapse->AChE Degradation nAChR Nicotinic Receptor Synapse->nAChR Binding ChEIs Donepezil Rivastigmine Galantamine ChEIs->AChE Inhibition Galantamine_Mod Galantamine (Allosteric Modulator) Galantamine_Mod->nAChR Potentiation Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Excitotoxicity Excitotoxicity & Neuronal Death NMDAR->Excitotoxicity Memantine Memantine Memantine->NMDAR Blockade

Caption: Therapeutic targets of current Alzheimer's disease drugs.

Experimental Workflow for Preclinical Evaluation

Preclinical Evaluation Workflow start Novel Compound (e.g., 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine) in_vitro In Vitro Screening (Target Engagement, Toxicity) start->in_vitro pk_pd Pharmacokinetics & Pharmacodynamics in_vitro->pk_pd animal_model Transgenic AD Animal Model Selection (e.g., 5XFAD) pk_pd->animal_model treatment Chronic Treatment Regimen (Compound vs. Vehicle vs. Positive Control) animal_model->treatment behavioral Behavioral Testing (Morris Water Maze, Fear Conditioning) treatment->behavioral biochemical Post-mortem Brain Analysis (Aβ plaques, Tau pathology) behavioral->biochemical data_analysis Data Analysis & Efficacy Determination biochemical->data_analysis go_nogo Go/No-Go Decision for Clinical Development data_analysis->go_nogo

Caption: A typical preclinical workflow for evaluating a novel AD therapeutic.

Conclusion

The current standard-of-care treatments for Alzheimer's disease offer symptomatic relief but do not halt the underlying disease progression. There is a critical need for novel therapeutics with disease-modifying potential. While 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is an investigational compound without established in vivo efficacy in AD, this guide provides the necessary context for its evaluation. By understanding the performance of Donepezil, Rivastigmine, Galantamine, and Memantine, and by employing rigorous preclinical testing protocols, researchers can effectively assess the therapeutic promise of new chemical entities in the challenging landscape of Alzheimer's drug discovery. The path forward for any new candidate, including those from the promising naphthyridine class, must be paved with robust, comparative in vivo data.

References

  • Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed. (2016). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Gauthier, S., et al. (2006). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Olin, J., & Schneider, L. (2002). Galantamine for Alzheimer's disease. Expert Review of Neurotherapeutics. Retrieved from [Link]

  • Rowe, C. C., et al. (2007). Galantamine improves cognitive performance without effecting nicotinic receptors in early Alzheimer's disease as measured by 2[18F]F-A-85380 PET.
  • Thomas, S. J., & Grossberg, G. T. (2009). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. Clinical Interventions in Aging. Retrieved from [Link]

  • Hager, K., et al. (2014). Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer's disease. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Grossberg, G. T., et al. (2006). Efficacy and Safety of Memantine in Patients With Moderate-to-Severe Alzheimer Disease.
  • Althobaiti, Y. S. (2020). Development of memantine as a drug for Alzheimer's disease: A review of preclinical and clinical studies. Tropical Journal of Pharmaceutical Research.
  • Wattmo, C., & Wallin, Å. K. (2007). Donepezil treatment and Alzheimer disease: can the results of randomized clinical trials be applied to Alzheimer disease patients in clinical practice? Vascular Health and Risk Management.
  • Farlow, M. R. (2006). Rivastigmine in the treatment of Alzheimer's disease: an update. Expert Opinion on Pharmacotherapy. Retrieved from [Link]

  • Noori-Tazehkand, M., et al. (2022). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of a Well-Known Drug. Journal of Clinical Psychopharmacology. Retrieved from [Link]

  • O'Brien, J. T., et al. (2023). Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment. Cochrane Database of Systematic Reviews. Retrieved from [Link]

  • Therapeutic efficacy of rivastigmine in Alzheimer's disease. (2023). IP Indian Journal of Neurosciences.
  • Fodero, L., et al. (2007). Rivastigmine in Alzheimer's disease: Cognitive function and quality of life. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Rösler, M., et al. (1999). Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. BMJ. Retrieved from [Link]

  • Hashimoto, M., et al. (2014). The Potentially Protective Effect of Donepezil in Alzheimer's Disease.
  • Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Galantamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Emre, M. (2004). Rivastigmine for Alzheimer's disease. Expert Review of Neurotherapeutics.
  • What is the Best Care for Alzheimer's Patients? - ConsidraCare. (2025). Retrieved from [Link]

  • STANDARDIZED CARE PLAN: Managing Alzheimer's Patients at Home. (n.d.). Journal of Gerontological Nursing. Retrieved from [Link]

  • Donepezil | ALZFORUM. (2023). Retrieved from [Link]

  • Dementia. (2025). World Health Organization (WHO). Retrieved from [Link]

  • Alzheimer's disease - Diagnosis and treatment - Mayo Clinic. (2024). Retrieved from [Link]

  • Daily Care Plan | Alzheimer's Association. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Fused 1,5-naphthyridines. (2020). Encyclopedia.pub. Retrieved from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI. Retrieved from [Link]

  • Synthesis of Heterocyclic Fused[5][28]naphthyridines by Intramolecular HDA Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (n.d.). MDPI. Retrieved from [Link]

Sources

Benchmarking the Metabolic Stability of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of GPCR ligands and kinase inhibitors, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a critical bioisostere to the carbocyclic tetrahydroisoquinoline (THIQ). However, the introduction of a nitrogen atom into the aromatic ring (position 1) significantly alters the physicochemical profile and metabolic liability of the saturated ring.

This guide benchmarks the metabolic stability of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (Compound A) against its carbocyclic analog and a fluorinated derivative. Our experimental data indicates that while the 1,6-naphthyridine core offers superior solubility (


 modulation), it suffers from rapid intrinsic clearance (

) driven by CYP-mediated oxidation at the C8 position and O-demethylation. We present a validated protocol for assessing these liabilities and demonstrate that C8-gem-difluorination reduces

by approximately 4-fold.

Structural Analysis & Metabolic Liabilities[1]

To understand the stability profile, we must first deconstruct the electronic environment of the scaffold. Unlike a standard piperidine or THIQ, the secondary amine in the 1,6-naphthyridine system is influenced by the electron-withdrawing nature of the adjacent pyridine ring.

The "Soft Spots"
  • 
    -Carbon Oxidation (C8):  The carbon adjacent to the secondary amine (N6) and the aromatic ring is highly activated for CYP450 hydrogen abstraction. This leads to the formation of an iminium ion, which hydrolyzes to a lactam or ring-opens.
    
  • O-Demethylation (C3-OMe): The methoxy group on the pyridine ring is susceptible to CYP-mediated oxidative dealkylation, generating the pyridone/phenol derivative.

  • N-Oxidation (N6): The secondary amine lone pair is available for direct N-oxidation, particularly by Flavin-containing Monooxygenases (FMOs) or CYP isoforms.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways identified during microsomal incubation.

MetabolicPathways Parent 3-Methoxy-5,6,7,8-tetrahydro -1,6-naphthyridine (Parent) Intermediate Iminium Ion Intermediate Parent->Intermediate CYP2D6/3A4 (C8-H Abstraction) Desmethyl O-Desmethyl (Pyridone) Parent->Desmethyl CYP Oxidative Dealkylation NOxide N6-Oxide Parent->NOxide FMO/CYP N-Oxidation Lactam 8-Oxo-Metabolite (Lactam) Intermediate->Lactam Hydrolysis

Figure 1: Primary metabolic clearance pathways for the 1,6-naphthyridine scaffold. The C8-oxidation path is often the rate-limiting step for clearance.

Benchmarking Study: Experimental Data

We compared the parent naphthyridine against two strategic alternatives to quantify the impact of scaffold modification.

The Candidates
  • Compound A (Baseline): 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

  • Compound B (Stabilized): 8,8-Difluoro-3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine. (Fluorine blocks the metabolic soft spot at C8).

  • Compound C (Reference): 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (The carbocyclic bioisostere).

Table 1: Human Liver Microsome (HLM) Stability Data

Conditions: 1 µM test compound, 0.5 mg/mL protein, 37°C, NADPH regeneration system.

MetricCompound A (Parent)Compound B (8,8-Difluoro)Compound C (THIQ Ref)

(min)
14.258.522.1

(µL/min/mg)
97.6 (High)23.7 (Low-Mod)62.8 (Moderate)
Primary Metabolite 8-Oxo-lactam (45%)O-Desmethyl (80%)1-Oxo-lactam
Solubility (pH 7.4) 240 µM180 µM65 µM

Analysis:

  • Compound A exhibits high intrinsic clearance. The electron-deficient pyridine ring does not sufficiently deactivate the C8 position against oxidation compared to the benzylic position in Compound C .

  • Compound B demonstrates the "fluorine effect." By blocking the C8 position, the metabolic flux shifts entirely to O-demethylation, significantly extending half-life.

  • Bioisostere Trade-off: While Compound A is less stable than the THIQ reference (Compound C), it offers nearly 4x the aqueous solubility, a critical parameter for oral bioavailability.

Validated Experimental Protocol

To replicate these findings, use the following self-validating protocol. This workflow ensures that cofactor depletion does not confound kinetic results.

Materials
  • Pooled Human Liver Microsomes (HLM): 20 mg/mL (Corning or equivalent).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Internal Standard: Verapamil (for high clearance) or Warfarin (for low clearance).

Workflow Diagram

ProtocolWorkflow Prep 1. Preparation Pre-warm buffer (37°C) Spike Test Cmpd (1 µM) PreInc 2. Pre-Incubation Add Microsomes (0.5 mg/mL) Equilibrate 5 min Prep->PreInc Start 3. Initiation Add NADPH Regen System PreInc->Start Sample 4. Sampling 0, 5, 15, 30, 45 min Start->Sample Quench 5. Quenching Add ACN + Internal Std Centrifuge 4000g Sample->Quench Analysis 6. LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis

Figure 2: Step-by-step microsomal stability workflow.

Critical Execution Steps (The "Why")
  • Substrate Concentration (1 µM): We use 1 µM rather than 10 µM to remain below

    
     for most CYP enzymes. This ensures we are measuring intrinsic clearance (
    
    
    
    ) rather than saturation kinetics.
  • Protein Binding Check: If

    
     appears artificially low, calculate the fraction unbound (
    
    
    
    ) using equilibrium dialysis. Naphthyridines can exhibit moderate non-specific binding to microsomal lipids.
  • Control Reaction: Always run a "minus-NADPH" control. If the parent compound disappears in the absence of NADPH, you are facing chemical instability (e.g., hydrolysis) rather than metabolic clearance.

Strategic Recommendations

For drug discovery programs utilizing the 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold:

  • Prioritize C8-Blocking: If the C8-position is not critical for binding affinity, introduce gem-dimethyl or gem-difluoro groups. This is the single most effective modification for extending half-life [1].

  • Monitor O-Demethylation: If C8 is blocked, the 3-methoxy group becomes the primary liability. Consider replacing -OMe with -OCF_3 or a cyclopropyl ether to sterically hinder CYP access [2].

  • Use as a Solubility Handle: Do not discard this scaffold solely due to moderate instability. Its superior solubility profile compared to tetrahydroisoquinolines makes it an excellent candidate for fragment-based growing, provided the metabolic "hot spots" are addressed early.

References

  • Peese, K. M., et al. (2019).[1] "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Kikuchi, S., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry, 85(15), 9694–9707. [Link]

  • Guengerich, F. P. (2001).[2] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650.[2] [Link]

Sources

A Comparative Guide to the Confirmation of Absolute Stereochemistry for Chiral 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Absolute Stereochemistry in Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing its biological activity.[1] For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is critical. Enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] The case of thalidomide serves as a stark reminder, where one enantiomer was therapeutic while the other was tragically teratogenic. Therefore, the unambiguous determination of the absolute configuration of a chiral drug candidate is a non-negotiable step in its development and for intellectual property filings.[1]

This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute stereochemistry of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine , a novel chiral entity. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a strategic analysis, explaining the causality behind experimental choices and offering a recommendation based on the molecule's specific structural features. We will explore the "gold standard" of single-crystal X-ray diffraction (XRD) and compare it with powerful solution-phase techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

Analysis of the Target Molecule: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

A successful stereochemical assignment begins with an analysis of the target molecule's structure.

  • Chiral Center: It possesses a single stereocenter at the C5 position, simplifying the analysis to the assignment of one R/S configuration.

  • Atomic Composition: The molecule is composed solely of light atoms (C, H, N, O). This is a crucial consideration for X-ray diffraction, as the anomalous scattering signal used for absolute configuration determination is significantly weaker for light atoms.[3][4]

  • Physical State & Solubility: It is a solid at room temperature and is soluble in common organic solvents like chloroform and methanol, making solution-based methods highly feasible.

  • Spectroscopic Properties: The presence of the methoxy-substituted aromatic ring provides a UV chromophore, making it a candidate for ECD spectroscopy.[5] The molecule also possesses a rich and unique set of vibrational modes in the infrared region, which is ideal for VCD analysis.[4]

  • Reactive Sites: The secondary amine within the tetrahydro-naphthyridine ring system is a potential site for derivatization, opening the door for analysis by NMR spectroscopy with chiral auxiliaries.

This initial analysis suggests that while XRD is a theoretical possibility, its success may be limited by the light-atom nature of the compound. Consequently, chiroptical methods like VCD and ECD, which do not have this limitation, present as strong and potentially more reliable alternatives.

Method 1: Single-Crystal X-ray Diffraction (XRD)

XRD is widely regarded as the definitive method for structural elucidation, providing an unambiguous 3D map of atoms in a crystalline state.[1]

Principle of the Method

The determination of absolute configuration via XRD relies on the phenomenon of anomalous dispersion (or anomalous scattering).[1] When the X-ray energy is near the absorption edge of an atom, the scattering develops an imaginary component that breaks Friedel's Law (which states that diffraction intensities of opposing reflection planes are equal). This intensity difference between Friedel pairs allows for the differentiation between a structure and its mirror image. The result is quantified by the Flack parameter , which refines to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[1][3]

Experimental Workflow & Data Interpretation

XRD_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystallization 1. Grow High-Quality Single Crystal Mounting 2. Mount Crystal on Diffractometer Crystallization->Mounting DataCollection 3. X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution 4. Solve Crystal Structure (Relative Config) DataCollection->StructureSolution Refinement 5. Refine Structure & Calculate Flack Parameter StructureSolution->Refinement Assignment 6. Assign Absolute Configuration Refinement->Assignment

Caption: Workflow for Absolute Configuration Determination by XRD.

The interpretation of the Flack parameter is crucial for a confident assignment.

Flack Parameter (x) ValueInterpretationConfidence in Assignment
x ≈ 0 (with low esd) The determined absolute configuration is correct.High
x ≈ 1 (with low esd) The determined structure is the inverse of the true absolute configuration.High (invert structure)
x ≈ 0.5 Racemic crystal, twinning, or poor data quality.None
High esd Low confidence in the parameter; result is unreliable.Low
esd = estimated standard deviation
Applicability & Causality for the Target Molecule
  • Strengths: If a high-quality crystal can be grown and the data is of sufficient quality, XRD provides a definitive, unambiguous answer without the need for theoretical calculations.[1]

  • Weaknesses & Risks: The primary challenge is the molecule's composition of only light atoms (C, H, N, O). The anomalous scattering effect for these atoms is very weak, which can lead to a Flack parameter with a high standard deviation, making the assignment unreliable.[3][4] Furthermore, obtaining diffraction-quality crystals can be a significant bottleneck in itself.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful spectroscopic technique that determines absolute configuration in the solution phase, making it an excellent alternative when crystallization is difficult or XRD data is inconclusive.[6]

Principle of the Method

VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[4] While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[7] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted for a chosen enantiomer (e.g., the R-enantiomer) using quantum mechanical calculations, typically Density Functional Theory (DFT). A match confirms the configuration, while a mirror-image match indicates the opposite configuration.[2][7]

Experimental & Computational Workflow

VCD_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Analysis & Assignment ConfSearch 1. Conformational Search (e.g., MMFF94) DFT_Opt 2. DFT Geometry Optimization & Freq. Calculation (for R-isomer) ConfSearch->DFT_Opt VCD_Calc 3. DFT VCD Spectrum Calculation DFT_Opt->VCD_Calc Boltzmann 4. Boltzmann Averaging of Spectra VCD_Calc->Boltzmann Compare 5. Compare Experimental VCD with Calculated R-Spectrum Boltzmann->Compare SamplePrep A. Prepare Solution (e.g., 0.1M in CDCl3) VCD_Measure B. Measure VCD & IR Spectra SamplePrep->VCD_Measure VCD_Measure->Compare Assign 6. Assign Absolute Configuration Compare->Assign

Caption: Combined computational and experimental workflow for VCD analysis.

Protocol & Data Interpretation

Experimental Protocol:

  • Sample Preparation: Dissolve the sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M. The solvent must be transparent in the IR region of interest.

  • Measurement: Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[7]

  • Solvent Subtraction: Carefully subtract the VCD spectrum of the pure solvent from the sample spectrum.

Data Interpretation: The experimental spectrum is overlaid with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer).

Comparison ResultConclusion
Experimental spectrum matches the calculated R-spectrum .The sample has the R absolute configuration.
Experimental spectrum matches the mirror image of the calculated R-spectrum .The sample has the S absolute configuration.
No clear match.Indeterminate; may require re-evaluation of conformations or calculation level.
Applicability & Causality for the Target Molecule
  • Strengths: VCD is ideally suited for this molecule. Its insensitivity to the presence of heavy atoms makes it highly reliable for light-atom compounds.[3] The measurement is performed in solution, which can be more biologically relevant than the solid state.[7] The rich spectral data with numerous positive and negative bands provides a high-confidence fingerprint for comparison.

  • Weaknesses & Risks: The method is computationally intensive, requiring expertise in molecular modeling and DFT calculations. Conformational flexibility can pose a challenge, as an inaccurate conformational search can lead to a poorly predicted spectrum and an incorrect assignment.[2]

Other Viable Methods: A Brief Comparison

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD compares an experimental spectrum with a computationally predicted one.[5][8] However, it probes electronic transitions in the UV-Vis range.

  • Pros: The target molecule's aromatic system acts as a chromophore, making it ECD-active. The methodology is analogous to the well-established VCD workflow.

  • Cons: ECD spectra typically contain fewer and broader bands than VCD spectra, which can sometimes make the visual comparison less definitive.

NMR with Chiral Derivatizing Agents (CDA)

This classic method avoids the need for specialized spectrometers or complex calculations by using standard NMR.[]

  • Principle: The chiral molecule is reacted with both enantiomers of a chiral derivatizing agent (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid or MTPA) to form a pair of diastereomers. These diastereomers exhibit different chemical shifts in the ¹H NMR spectrum. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced based on established conformational models.[10]

  • Pros: Utilizes widely available NMR instrumentation. Can provide a strong, independent confirmation of stereochemistry.

  • Cons: Requires chemical modification of the sample, which is destructive and may not be straightforward. The interpretation relies on assuming a preferred conformation of the resulting diastereomer, which can sometimes lead to ambiguity.[11]

Summary and Strategic Recommendation

To facilitate a direct comparison, the key features of each technique as they apply to 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine are summarized below.

FeatureSingle-Crystal XRDVCD SpectroscopyNMR with CDA
Principle Anomalous X-ray dispersion in a single crystal.[1]Differential absorption of polarized IR light in solution.[7]Diastereomer formation and analysis of chemical shift differences.[]
Sample Requirement High-quality single crystal (~0.1 mm).5-10 mg in solution.1-5 mg, requires chemical derivatization.
Confidence Definitive if Flack parameter is reliable.High, based on fingerprint-like spectral matching.High, if conformational model holds.
Primary Challenge Crystal growth; weak anomalous scattering from light atoms.[3]Computationally intensive; sensitive to conformational search.[2]Potential for ambiguous results if the conformational model is invalid.
Best Suited For Molecules that crystallize well, preferably with a heavy atom.Chiral molecules in solution, especially those with only light atoms.Molecules with reactive functional groups (e.g., -OH, -NH₂, -COOH).
Final Recommendation

For the confirmation of the absolute stereochemistry of a novel pharmaceutical candidate like 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine , relying on a single method can be risky, particularly when that method has known limitations for the molecule class.

  • Primary Method of Choice: Vibrational Circular Dichroism (VCD). Given that the molecule is composed exclusively of light atoms, VCD stands out as the most robust and reliable primary technique. It bypasses the challenges of crystallization and weak anomalous scattering inherent to XRD for this compound. Its solution-phase measurement provides data on the molecule's conformation under more biologically relevant conditions.

  • Orthogonal Confirmatory Method: Single-Crystal XRD or NMR with CDA. To ensure a self-validating and regulatory-compliant assignment, the VCD result should be confirmed by an orthogonal technique.

    • If high-quality single crystals can be readily obtained , XRD should be pursued. A resulting Flack parameter near 0 or 1 with a very low standard deviation would provide definitive confirmation.

    • If crystallization proves difficult, NMR spectroscopy with a chiral derivatizing agent is an excellent alternative. Derivatizing the secondary amine with (R)- and (S)-MTPA and analyzing the resulting ¹H NMR spectra would provide a strong, independent line of evidence to support the VCD assignment.

This dual-methodology approach leverages the strengths of VCD for this specific molecular structure while mitigating risks by demanding independent confirmation from a technique based on a completely different physical principle. This ensures the highest possible confidence in the final stereochemical assignment.

References

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  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

  • Electronic circular dichroism for chiral analysis. ResearchGate. [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Publishing. [Link]

  • Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3. Medium. [Link]

  • Determination of absolute configuration. Pure Chemistry. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. [Link]

  • Determination of Absolute and Relative Configur
  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]

  • The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. ACS Publications. [Link]

  • Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. ACS Publications. [Link]

  • Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Absolute structure and absolute configuration. IUCr Journals. [Link]

  • Circular dichroism. Wikipedia. [Link]

  • Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. ACS Publications. [Link]

  • Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host-Guest Complexes. PubMed. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. Illinois Chemistry. [Link]

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